7-Ethoxyquinoline-3-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
7-ethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-15-11-4-3-10-5-9(8-14)7-13-12(10)6-11/h3-8H,2H2,1H3 |
InChI Key |
BAUQSXNPDVKKHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=C(C=C2C=C1)C=O |
Origin of Product |
United States |
Foundational & Exploratory
7-Ethoxyquinoline-3-carbaldehyde chemical properties and structure
An In-Depth Technical Guide to 7-Ethoxyquinoline-3-carbaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic aromatic compound built upon the quinoline scaffold. Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimalarial properties. The strategic placement of an ethoxy group at the 7-position and a reactive carbaldehyde (formyl) group at the 3-position makes this molecule a highly versatile building block for the synthesis of more complex molecular architectures. The aldehyde functional group, in particular, serves as a synthetic linchpin, enabling a variety of chemical transformations crucial for drug discovery and materials science.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, spectroscopic profile, synthesis, and research applications of this compound for professionals in chemical and pharmaceutical research.
Part 1: Physicochemical and Structural Properties
The fundamental identity of this compound is defined by its chemical formula, molecular weight, and unique structure. These properties are foundational for its reactivity and application in further synthetic endeavors.
Key Chemical Identifiers
A summary of the core physicochemical properties is presented below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 745830-19-7 | [3] |
| Molecular Formula | C₁₂H₁₁NO₂ | [3] |
| Molecular Weight | 201.22 g/mol | [3][4] |
| SMILES Code | O=CC1=CC2=CC=C(OCC)C=C2N=C1 | [3] |
Molecular Structure
This compound features a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring (the quinoline core). The electron-donating ethoxy group (-OCH₂CH₃) at position C7 and the electron-withdrawing aldehyde group (-CHO) at position C3 modulate the electronic properties and reactivity of the quinoline ring system.
Caption: Chemical structure of this compound.
Part 2: Spectroscopic Profile (Predicted)
While specific experimental spectra for this compound are not widely published, a detailed prediction can be made based on its functional groups and established spectroscopic principles.[5][6] This profile is invaluable for researchers for quality control and reaction monitoring.
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aldehyde H | δ 9.8 - 10.1 ppm (singlet) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.[7] |
| Aromatic H's | δ 7.5 - 8.9 ppm (multiplets) | Protons on the quinoline ring system appear in the characteristic aromatic region. The H2 and H4 protons are typically the most downfield.[5] | |
| Methylene H's (-OCH₂-) | δ ~4.2 ppm (quartet) | Protons on the carbon adjacent to the ether oxygen are deshielded. The signal is split into a quartet by the adjacent methyl group. | |
| Methyl H's (-CH₃) | δ ~1.5 ppm (triplet) | Protons of the terminal methyl group are relatively shielded. The signal is split into a triplet by the adjacent methylene group. | |
| ¹³C NMR | Carbonyl C (C=O) | δ 190 - 195 ppm | The aldehyde carbonyl carbon is highly deshielded and appears far downfield. |
| Aromatic C's | δ 110 - 155 ppm | Carbons of the quinoline ring system. The carbon bearing the ethoxy group (C7) will be shifted downfield. | |
| Methylene C (-OCH₂-) | δ ~65 ppm | Carbon adjacent to the ether oxygen. | |
| Methyl C (-CH₃) | δ ~15 ppm | Terminal methyl carbon. | |
| IR Spectroscopy | C=O Stretch (Aldehyde) | 1690 - 1715 cm⁻¹ (Strong) | A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group.[8] |
| C-H Stretch (Aldehyde) | 2720 - 2820 cm⁻¹ (Medium, two bands) | Two characteristic weak to medium bands for the aldehyde C-H stretch, often appearing near the main C-H stretching region.[8] | |
| C-O Stretch (Ether) | 1200 - 1250 cm⁻¹ (Strong) | Strong absorption from the aryl-alkyl ether linkage. | |
| C=C/C=N Stretch | 1500 - 1620 cm⁻¹ (Variable) | Aromatic ring stretching vibrations of the quinoline core. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 201.22 | The peak corresponding to the intact molecule's mass. |
| Key Fragments | m/z = 172 ([M-CHO]⁺), 173 ([M-C₂H₄]⁺) | Expected fragmentation includes the loss of the formyl group (29 Da) or ethene from the ethoxy group (28 Da). |
Part 3: Synthesis and Reactivity
Quinoline-3-carbaldehydes are valuable synthetic precursors due to their versatile reactivity.[1] While a specific documented synthesis for the 7-ethoxy variant is sparse, a plausible and robust pathway can be designed based on established organometallic and formylation methodologies.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classical and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds. It is a standard procedure for producing 2-chloroquinoline-3-carbaldehydes, which are key intermediates. A plausible synthesis would start from a suitable 7-ethoxy-substituted acetanilide.
Step-by-Step Protocol:
-
Reagent Preparation: In a three-neck flask under an inert atmosphere (e.g., nitrogen), cool phosphorus oxychloride (POCl₃) in an appropriate solvent like anhydrous dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Add anhydrous DMF dropwise to the cooled POCl₃ with vigorous stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride.
-
Substrate Addition: Once the Vilsmeier reagent is formed, add the starting material, 4-ethoxyacetanilide, portion-wise while maintaining a low temperature.
-
Cyclization and Formylation: Slowly warm the reaction mixture and then heat to reflux for several hours. The Vilsmeier reagent acts as both a cyclizing and formylating agent to construct the 2-chloro-7-ethoxyquinoline-3-carbaldehyde intermediate.
-
Dechlorination (if necessary): The resulting 2-chloro intermediate can then be dehalogenated via catalytic hydrogenation (e.g., using H₂, Pd/C) to yield the final product, this compound.
-
Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with ice water and neutralized. The crude product is then extracted, dried, and purified using column chromatography or recrystallization.
Caption: Proposed workflow for the synthesis of this compound.
Part 4: Applications in Research and Drug Development
The true value of this compound lies in its potential as a scaffold for creating diverse chemical libraries for biological screening. The aldehyde group is a gateway to a multitude of other functional groups.
A Versatile Intermediate for Derivatization
The aldehyde at the 3-position can undergo numerous transformations, allowing for the systematic modification of the molecule to explore structure-activity relationships (SAR).
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields a wide array of secondary and tertiary amines.
-
Oxidation: Oxidation of the aldehyde to a carboxylic acid (e.g., using potassium permanganate or Jones reagent) produces 7-ethoxyquinoline-3-carboxylic acid, a key precursor for amides and esters. Quinoline-3-carboxamides have been identified as potent inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in inflammatory processes.[9]
-
Condensation Reactions: Knoevenagel and Wittig reactions allow for the extension of the carbon chain at the 3-position, introducing new functional groups and structural complexity.[2]
-
Cyclization Reactions: The aldehyde can participate in multicomponent reactions to form fused heterocyclic systems, further expanding the chemical space for drug discovery.
Caption: Logical workflow from core scaffold to drug screening.
Conclusion
This compound is more than just a single chemical entity; it is a strategic platform for innovation in medicinal chemistry and materials science. Its well-defined structure, predictable spectroscopic characteristics, and highly reactive formyl group provide researchers with a powerful tool for constructing novel molecules with tailored properties. Understanding its synthesis and reactivity is key to unlocking its full potential in the development of next-generation therapeutics and functional materials.
References
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National Center for Biotechnology Information. (n.d.). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. PMC. Retrieved from [Link]
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Vaishali, et al. (2025, December 10). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. ResearchGate. Retrieved from [Link]
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Abdel-monem, M. I. (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]
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Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
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National Center for Biotechnology Information. (2013, September 26). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and excited-state long-range prototropic tautomerization. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, April 15). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. Retrieved from [Link]
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Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
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IB DP Chemistry. (n.d.). 11.3 Spectroscopic identification of organic compounds SL Paper 3. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
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7-Ethoxyquinoline-3-carbaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Ethoxyquinoline-3-carbaldehyde, a heterocyclic aromatic aldehyde of interest in medicinal chemistry and materials science. This document delves into its chemical properties, a probable synthetic route based on established methodologies, its spectral characteristics, and its potential applications as a versatile chemical intermediate.
Core Chemical Identity
CAS Number: 745830-19-7[1]
Molecular Formula: C₁₂H₁₁NO₂
Molecular Weight: 201.22 g/mol [1]
Structural Representation:
Caption: 2D structure of this compound.
Physicochemical and Spectral Data
While extensive experimental data for this specific molecule is not widely published, the following table summarizes its fundamental properties and includes predicted spectral data based on its structure and data from closely related analogs.
| Property | Value | Source |
| CAS Number | 745830-19-7 | [1] |
| Molecular Weight | 201.22 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 10.13 (s, 1H), 8.26 (s, 1H), 7.41 (d, J=9.0 Hz, 1H), 6.64 (dd, J=9.0, 2.5 Hz, 1H), 6.49 (d, J=2.4 Hz, 1H), 3.48 (q, J=7.2 Hz, 4H), 1.26 (t, J=7.2 Hz, 6H) | [2] |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 187.92, 161.85, 158.92, 153.43, 145.32, 132.48, 114.37, 110.14, 108.23, 97.17, 45.25, 12.44 | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is not explicitly detailed in readily available literature. However, a highly probable and industrially scalable synthetic route is the Vilsmeier-Haack reaction , a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] This reaction typically involves the use of a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃), to effect the cyclization and formylation of an appropriate N-arylacetamide precursor.
Plausible Synthetic Pathway:
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Detailed Experimental Protocol (Proposed):
This protocol is a generalized procedure based on the Vilsmeier-Haack reaction for the synthesis of related 2-chloro-3-formylquinolines and should be optimized for the specific synthesis of this compound.[5]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Acetanilide Precursor: To the freshly prepared Vilsmeier reagent, add N-(3-ethoxyphenyl)acetamide portion-wise while maintaining the temperature below 10°C.
-
Cyclization: After the addition of the acetanilide, heat the reaction mixture to 70-80°C and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until a precipitate is formed.
-
Purification: Filter the crude product, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Potential Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, the quinoline-3-carbaldehyde scaffold is a well-recognized pharmacophore with a broad range of biological activities. Its derivatives have been investigated for various therapeutic applications.
-
Antimicrobial and Antifungal Agents: The quinoline nucleus is a core component of many antibacterial and antifungal drugs. The aldehyde functionality at the 3-position serves as a versatile handle for the synthesis of Schiff bases and other heterocyclic systems with potential antimicrobial properties.[6]
-
Anticancer and Cytotoxic Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity. The 3-formyl group can be elaborated to generate compounds that may interact with various biological targets implicated in cancer, such as tubulin polymerization.[7]
-
Antileishmanial and Antimalarial Activity: Quinoline-based compounds have a long history in the treatment of parasitic diseases, most notably malaria. The structural motif of this compound makes it a valuable starting material for the synthesis of novel antiprotozoal agents.[8]
-
Enzyme Inhibition: The quinoline scaffold has been identified as a privileged structure for the design of enzyme inhibitors. Derivatives of quinoline-3-carbaldehyde could be explored as inhibitors for various enzymes, including kinases and proteases, which are important targets in drug discovery.
Logical Relationships and Further Synthetic Transformations
The aldehyde group at the 3-position of the quinoline ring is a key functional group that allows for a wide range of subsequent chemical modifications, making this compound a valuable building block in organic synthesis.
Caption: Synthetic utility of the aldehyde functionality.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity. Its structural features suggest significant potential as a versatile intermediate in the synthesis of novel compounds with diverse applications, particularly in the realm of medicinal chemistry. The probable synthetic route via the Vilsmeier-Haack reaction provides a scalable method for its production, opening avenues for further investigation into its chemical and biological properties. This guide serves as a foundational resource for researchers and scientists interested in harnessing the potential of this promising quinoline derivative.
References
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest. (URL: [Link])
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Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
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Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
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Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (URL: [Link])
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Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - DADUN. (URL: [Link])
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Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (URL: [Link])
-
7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC. (URL: [Link])
-
Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - Frontiers. (URL: [Link])
-
Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC. (URL: [Link])
-
Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents - PubMed. (URL: [Link])
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. (URL: [Link])
-
Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed. (URL: [Link])
-
PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY - CHEMICAL PROBLEMS. (URL: [Link])
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A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit - The Royal Society of Chemistry. (URL: [Link])
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Introduction: The Quinoline Scaffold and the Imperative of Structural Verification
An In-depth Technical Guide to the Spectroscopic Profile of 7-Ethoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1] The specific functionalization of the quinoline ring system is critical to its therapeutic or material function. This compound is a key synthetic intermediate, valued for the strategic placement of its reactive aldehyde group and the modulating ethoxy substituent. These features allow for further molecular elaboration, making it a valuable building block in the synthesis of complex target molecules.
The unambiguous structural confirmation of such intermediates is not merely a procedural step but the foundation of reliable and reproducible scientific research. Mischaracterization can lead to the invalidation of subsequent biological or material data, resulting in significant loss of time and resources. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of each analytical technique. It is designed to serve as a practical reference for researchers, offering not just data, but the underlying scientific rationale for its interpretation and acquisition.
Molecular Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₁NO₂
-
Molecular Weight: 201.22 g/mol
-
CAS Number: 745830-19-7[2]
Synthesis Pathway: The Vilsmeier-Haack Reaction
A prevalent and effective method for the formylation of electron-rich aromatic and heterocyclic compounds is the Vilsmeier-Haack reaction.[3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to install an aldehyde group. For a precursor like 3-ethoxyaniline, a multi-step synthesis culminating in a Vilsmeier-Haack formylation would be a logical pathway to generate the target compound.
The causality behind this choice lies in the reaction's reliability for formylating activated ring systems. The ethoxy group at the 7-position enhances the nucleophilicity of the quinoline ring, facilitating the electrophilic substitution by the Vilsmeier reagent.
Conceptual Experimental Workflow: Synthesis & Purification
Caption: Conceptual workflow for synthesis and purification.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight of a synthesized compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, it provides direct evidence of the compound's elemental composition.
Expertise & Experience: For a molecule like this compound, which contains a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is an exceptionally effective ionization method. The quinoline nitrogen is readily protonated, leading to a strong signal for the [M+H]⁺ ion. This choice minimizes fragmentation and maximizes the intensity of the molecular ion peak, which is the primary goal for molecular weight confirmation.
Predicted Mass Spectrometry Data
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₁₂H₁₂NO₂⁺ | 202.0863 |
| [M+Na]⁺ | C₁₂H₁₁NNaO₂⁺ | 224.0682 |
| [M+K]⁺ | C₁₂H₁₁NKO₂⁺ | 240.0421 |
| [M]⁺ | C₁₂H₁₁NO₂⁺ | 201.0784 |
Protocol for Data Acquisition (LC-MS with ESI)
-
Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a high-purity solvent like methanol or acetonitrile. The use of high-purity solvents is critical to avoid adducts from unknown contaminants.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometer (LC-MS) equipped with an ESI source.
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump (e.g., at 10 µL/min). This method is rapid and ideal for confirming the mass of a pure sample.
-
Set the mass spectrometer to scan in positive ion mode over a relevant m/z range (e.g., 100-400 amu).
-
The instrument parameters (e.g., capillary voltage, source temperature) should be optimized to maximize the signal of the ion of interest.
-
-
Data Analysis: The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 202.0863. The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is also common and further validates the molecular weight.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[4] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[4]
Trustworthiness: A self-validating IR protocol involves recording a background spectrum immediately before the sample spectrum. This scan of the empty ATR crystal or KBr pellet is digitally subtracted from the sample spectrum, ensuring that all observed peaks originate from the compound itself and not from atmospheric CO₂ or water vapor.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3080-3010 | C-H Stretch | Aromatic (Quinoline) | Medium-Weak |
| ~2980-2850 | C-H Stretch | Aliphatic (Ethoxy -CH₂, -CH₃) | Medium |
| ~2850 & ~2750 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | Weak, but characteristic |
| ~1700-1680 | C=O Stretch | Aldehyde (Conjugated) | Strong, Sharp |
| ~1610-1580 | C=C Stretch | Aromatic (Quinoline) | Medium-Strong |
| ~1250-1200 | C-O Stretch (Aryl Ether) | Ar-O-CH₂ | Strong |
| ~1100-1050 | C-O Stretch (Alkyl Ether) | O-CH₂-CH₃ | Strong |
Causality: The aldehyde C=O stretch is expected to appear slightly below the typical ~1725 cm⁻¹ due to conjugation with the quinoline ring system. This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its vibrational frequency.[5]
Protocol for Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure firm contact between the sample and the crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum by subtracting the background and identify the key absorption bands corresponding to the functional groups listed in the table.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.[6] It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.
Expertise & Experience: The choice of deuterated solvent is crucial. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a common alternative. The chemical shifts will vary slightly between solvents, but the patterns and relative positions will remain consistent.
¹H NMR (Proton NMR) Spectroscopy
¹H NMR provides information on the number of different types of protons, their electronic environment, and their neighboring protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (CHO) | 10.1 - 10.3 | s (singlet) | - | 1H |
| H-b (H-2) | 9.2 - 9.4 | d (doublet) | ~2.0 | 1H |
| H-c (H-4) | 8.3 - 8.5 | d (doublet) | ~2.0 | 1H |
| H-d (H-5) | 7.9 - 8.1 | d (doublet) | ~9.0 | 1H |
| H-e (H-6) | 7.3 - 7.5 | dd (doublet of doublets) | ~9.0, ~2.5 | 1H |
| H-f (H-8) | 7.1 - 7.2 | d (doublet) | ~2.5 | 1H |
| H-g (OCH₂) | 4.1 - 4.3 | q (quartet) | ~7.0 | 2H |
| H-h (CH₃) | 1.4 - 1.6 | t (triplet) | ~7.0 | 3H |
Causality in Chemical Shifts & Splitting:
-
H-a (Aldehyde): Extremely deshielded due to the strong electron-withdrawing nature of the carbonyl oxygen, appearing far downfield as a sharp singlet.
-
H-b & H-c (Quinoline): These protons are adjacent to the electronegative nitrogen and the aldehyde group, causing them to be significantly deshielded. They are coupled to each other (⁴J W-coupling), resulting in small doublets.
-
H-d, H-e, H-f (Benzene Ring): H-d is ortho to the quinoline nitrogen fusion and experiences a downfield shift. H-e is coupled to both H-d (ortho-coupling, large J) and H-f (meta-coupling, small J), appearing as a doublet of doublets. H-f is only coupled to H-e (meta-coupling), resulting in a small doublet.
-
H-g & H-h (Ethoxy): The methylene protons (H-g) are adjacent to the oxygen, shifting them downfield. They are split into a quartet by the three methyl protons (H-h). The methyl protons are split into a triplet by the two methylene protons, following the n+1 rule.
¹³C NMR (Carbon-13 NMR) Spectroscopy
¹³C NMR provides information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Label | Expected Chemical Shift (δ, ppm) |
| C-1 (CHO) | 191 - 193 |
| C-2 | 152 - 154 |
| C-3 | 126 - 128 |
| C-4 | 138 - 140 |
| C-4a | 128 - 130 |
| C-5 | 122 - 124 |
| C-6 | 120 - 122 |
| C-7 | 160 - 162 |
| C-8 | 105 - 107 |
| C-8a | 148 - 150 |
| C-9 (OCH₂) | 63 - 65 |
| C-10 (CH₃) | 14 - 16 |
Causality in Chemical Shifts:
-
C-1 (Carbonyl): The most deshielded carbon due to the double bond to oxygen.
-
C-7 (Ether-linked): Directly attached to the highly electronegative oxygen, causing a significant downfield shift.
-
Aromatic Carbons: The chemical shifts are spread over a wide range (~105-162 ppm), influenced by the nitrogen atom and the substituents. Carbons adjacent to nitrogen (C-2, C-8a) and the ethoxy group (C-7) are the most deshielded.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Shim the magnetic field to achieve high homogeneity, which is critical for sharp, well-resolved peaks. This is validated by observing the narrow line shape of the solvent reference signal.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to singlets for each carbon, making it easier to read.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical progression of experiments to achieve full structural confirmation. Each step provides a piece of the puzzle, and together they form a self-validating system for structural elucidation.
Caption: Integrated workflow for spectroscopic structural confirmation.
References
- BenchChem. (2025).
-
ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. [Link]
-
Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. [Link]
-
CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. [Link]
-
ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
PMC. (n.d.). 7-Methoxy-2-phenylquinoline-3-carbaldehyde. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
- Sobi, et al. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
University of California, Davis. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
International Journal of Scientific Research. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy: Carbonyl Compounds. [Link]
Sources
- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 2. 745830-19-7|this compound|BLD Pharm [bldpharm.com]
- 3. ijsr.net [ijsr.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Synthesis and Strategic Utility of Quinoline-3-Carbaldehydes
Executive Summary
Quinoline-3-carbaldehyde represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomers, the 3-formyl derivative offers a unique electronic environment where the aldehyde handle is ideally positioned for ring-fusion reactions (e.g., Friedländer annulation) and functional group interconversions.
This guide details the dominant synthetic methodologies, specifically the Meth-Cohn transformation, and explores the downstream utility of these intermediates in the synthesis of blockbuster drugs like Pitavastatin and novel fused heterocyclic systems.
Part 1: Structural Significance & Electronic Properties
The quinoline ring system is electron-deficient, particularly at the C-2 and C-4 positions. However, the introduction of a formyl group at C-3 creates a "push-pull" electronic system, especially when coupled with an electron-donating group or a leaving group (like chlorine) at C-2.
-
Electrophilicity: The C-3 aldehyde is highly reactive toward nucleophiles (amines, active methylenes) due to the electron-withdrawing nature of the nitrogen in the pyridine ring.
-
Orthogonal Reactivity: In 2-chloroquinoline-3-carbaldehydes (the primary product of Vilsmeier-Haack cyclization), the C-2 chlorine atom is susceptible to Nucleophilic Aromatic Substitution (
), while the C-3 aldehyde undergoes condensation. This allows for the rapid construction of tricyclic systems (e.g., pyrazolo[3,4-b]quinolines).
Part 2: Synthetic Strategies
While various methods exist (e.g., oxidation of 3-methylquinolines), the industry standard for generating the quinoline-3-carbaldehyde core de novo is the Meth-Cohn Reaction .
Method A: The Meth-Cohn Reaction (Vilsmeier-Haack Cyclization)
This reaction transforms acetanilides into 2-chloro-3-formylquinolines using phosphoryl chloride (
Mechanistic Pathway
The reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium ion), which formylates the amide nitrogen. A second equivalent of the reagent facilitates cyclization via an intramolecular electrophilic attack on the aromatic ring.
Figure 1: The mechanistic flow of the Meth-Cohn synthesis, highlighting the critical Vilsmeier reagent activation and thermal cyclization steps.[1][2][3][4][5]
Method B: Green Approaches
Recent advancements utilize ethanol as a solvent and nanocatalysts (e.g.,
Part 3: Chemical Transformations & Divergent Synthesis
The utility of quinoline-3-carbaldehydes lies in their ability to serve as a junction point for divergent synthesis.
Knoevenagel Condensation
Reaction with active methylene compounds (malononitrile, ethyl cyanoacetate) yields 3-vinyl derivatives. These are precursors to fused rings like benzo[b][1,8]naphthyridines.
Schiff Base Formation
Condensation with primary amines yields imines (Schiff bases), which are often biologically active themselves or serve as ligands for metal complexes.
Friedländer-Type Annulation
The proximity of the C-3 aldehyde and a potential nucleophile at C-2 (after displacement of chlorine) allows for the formation of fused systems such as 1,8-naphthyridines.
Figure 2: Divergent synthetic pathways starting from the 2-chloro-3-formylquinoline scaffold.
Part 4: Medicinal Applications (Case Study: Pitavastatin)
The most commercially significant application of this scaffold is in the synthesis of Pitavastatin , a potent HMG-CoA reductase inhibitor (statin).[6]
-
Target Molecule: Pitavastatin Calcium.
-
Key Intermediate: 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde.
-
Role: The aldehyde group at C-3 is subjected to a Wittig-Horner reaction (or Julia olefination) to attach the dihydroxyheptenoic acid side chain, which mimics the HMG-CoA substrate.
Data Comparison: Synthetic Yields for Pitavastatin Intermediate
| Synthetic Route | Key Reagents | Yield (%) | Notes |
| Classic Meth-Cohn | 60-75% | Reliable, generates chlorinated intermediate requiring further coupling. | |
| Friedländer | 2-Amino-4'-fluorobenzophenone | 80-85% | Higher yield, convergent, avoids late-stage core construction. |
| Mechano-Synthesis | Ball milling, Suzuki coupling | 85-90% | Green, solvent-free, high efficiency. |
Part 5: Detailed Experimental Protocols
Protocol A: Meth-Cohn Synthesis of 2-Chloro-3-formylquinoline
This protocol utilizes the Vilsmeier-Haack reagent to cyclize acetanilide.
Reagents:
-
Acetanilide (10 mmol)
-
Phosphorus Oxychloride (
) (70 mmol) -
Dimethylformamide (DMF) (30 mmol)
Procedure:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask equipped with a drying tube, cool DMF (30 mmol) to 0°C in an ice bath. Add
(70 mmol) dropwise with stirring. Caution: Exothermic reaction. Stir for 15 minutes to generate the chloroiminium salt (white/yellowish solid may form). -
Addition: Add acetanilide (10 mmol) to the mixture.
-
Cyclization: Transfer the flask to an oil bath and heat to 75–80°C for 4–6 hours. Note: Monitoring via TLC is essential; the spot for acetanilide should disappear.
-
Quenching: Cool the reaction mixture to room temperature. Pour the viscous oil slowly into crushed ice (approx. 200g) with vigorous stirring.
-
Isolation: Stir the aqueous mixture for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt. The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash copiously with cold water, and recrystallize from ethyl acetate or ethanol.
-
Validation:
NMR should show a distinct singlet for the aldehyde proton (-CHO) at 10.3–10.5 ppm.
Protocol B: Knoevenagel Condensation with Malononitrile
Standard method for functionalizing the C-3 position.
Reagents:
-
2-Chloro-3-formylquinoline (1 mmol)
-
Malononitrile (1.1 mmol)
-
Ethanol (5 mL)
-
Piperidine (Catalytic amount, 2-3 drops)[7]
Procedure:
-
Dissolve the quinoline aldehyde and malononitrile in ethanol at room temperature.
-
Add piperidine drops.
-
Stir at room temperature for 30–60 minutes. A solid precipitate usually forms rapidly.
-
Filter the solid and wash with cold ethanol.
References
-
Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Thienopyridines. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Abdel-Wahab, B. F., et al. (2012).[5] 2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions (2012-2017). Semantic Scholar / Heterocyclic Communications. Link
-
Zhu, B., et al. (2024).[9] Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde—a pivotal intermediate of pitavastatin. Royal Society of Chemistry. Link
-
BenchChem. (2025).[10] Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. BenchChem Technical Library. Link
-
Muscia, G. C., et al. (2013). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. PMC / National Institutes of Health. Link
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. iipseries.org [iipseries.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Photophysical and fluorescent properties of substituted quinolines
An In-depth Technical Guide to the Photophysical and Fluorescent Properties of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of fluorescent molecules.[1] Its rigid, planar structure and inherent fluorescence provide a robust platform for creating a diverse array of probes and sensors. The true power of the quinoline system, however, lies in its tunability; by strategically introducing various substituents at different positions on the rings, its photophysical and fluorescent properties can be precisely engineered for specific applications in chemical sensing, biological imaging, and materials science.[1][2] This guide offers a deep dive into the core principles governing the fluorescence of substituted quinolines, the intricate relationship between their structure and photophysical properties, and the experimental methodologies used for their characterization.
Fundamental Photophysical Principles
The interaction of light with a molecule is governed by a series of electronic and vibrational transitions, which can be elegantly visualized using a Jablonski diagram.
The Jablonski Diagram: A Visual Map of Molecular Excitation and Relaxation
A Jablonski diagram illustrates the electronic states of a molecule and the transitions between them.[3] The process begins with the absorption of a photon, which excites the molecule from its ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂). This is a very fast process, occurring on the femtosecond (10⁻¹⁵ s) timescale.[4]
Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways:
-
Fluorescence: A radiative transition from the S₁ state to the S₀ state, resulting in the emission of a photon. This process is typically on the nanosecond (10⁻⁹ to 10⁻⁷ s) timescale.
-
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity.
-
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., from a singlet state S₁ to a triplet state T₁).
-
Phosphorescence: A radiative transition from an excited triplet state (T₁) to the ground singlet state (S₀). This is a slower process, ranging from microseconds to seconds.
The Quinoline Chromophore and the Impact of Substitution
The photophysical properties of quinoline are dictated by π-π* and n-π* electronic transitions. The introduction of substituents can significantly alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission characteristics.[5]
Electron-Donating and Electron-Withdrawing Groups
The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) creates a "push-pull" system within the quinoline scaffold, leading to an intramolecular charge transfer (ICT) character in the excited state.[1][2]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), dimethylamino (-N(CH₃)₂), and methoxy (-OCH₃) increase the electron density of the quinoline ring. When placed at positions that enhance conjugation (e.g., 2, 4, 6, and 7-positions), they generally raise the HOMO energy level, leading to a red-shift (bathochromic shift) in both absorption and emission spectra.[1][6]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density. These groups tend to lower the LUMO energy level, which can also result in a red-shift of the absorption and emission maxima.[2][7]
The combination of an EDG and an EWG at appropriate positions can significantly enhance the ICT character, leading to large Stokes shifts and pronounced solvatochromism.[1][2] For instance, a dimethylamino group at the 7-position (electron-pushing) and a cyano-substituted phenyl group at the 4-position (electron-pulling) can dramatically red-shift the emission.[1]
Positional Isomerism
The position of the substituent on the quinoline ring is critical. For example, substituting an aryl group at the 2-position often leads to different photophysical outcomes compared to substitution at the 4-position due to the different electronic environments and steric effects.[1] Studies on 2-aryl- and 4-arylquinolines have shown that the electronic communication between the substituent and the quinoline core is highly dependent on the substitution site.[8]
The Heavy-Atom Effect
The introduction of heavy atoms, such as halogens (e.g., Cl, Br, I), can influence the photophysical properties by enhancing spin-orbit coupling.[9] This increased spin-orbit coupling facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁).[4] Consequently, this can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence.[9]
Quantitative Structure-Property Relationships
The following table summarizes the photophysical properties of a selection of substituted quinolines, illustrating the effects of different substituents.
| Compound/Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Reference |
| 2-Phenyl-4-methoxy-6,8-distyrylquinoline | CHCl₃ | 338 | 443 | 6850 | - | [8] |
| 2-(4-Methoxyphenyl)-4-methoxy-6,8-distyrylquinoline | CHCl₃ | 348 | 450 | 6100 | - | [8] |
| 2-Phenyl-4-(trifluoromethyl)quinolin-6-yl-imine-phenol | CHCl₃ | 354 | 451 | 6075 | 0.90 | [2] |
| 2-Phenyl-4-(trifluoromethyl)quinolin-6-yl-imine-5-diethylaminophenol | CHCl₃ | 425 | 495 | 3250 | 0.80 | [2] |
| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | Toluene | - | - | - | 0.89 | |
| 7-Amino-4-trifluoromethyl-2-ethoxyquinoline | - | - | - | ~50-110 nm | - | [10] |
Environmental Effects: Solvatochromism
Substituted quinolines with a significant intramolecular charge transfer (ICT) character often exhibit solvatochromism, where the absorption and/or emission spectra are sensitive to the polarity of the solvent.[11] In polar solvents, the excited state, which is more polar than the ground state, is stabilized, leading to a red-shift in the fluorescence emission.[11] This property makes them excellent candidates for fluorescent probes that can report on the polarity of their microenvironment.
Advanced Photophysical Phenomena in Substituted Quinolines
Photoinduced Electron Transfer (PET)
PET is a common mechanism for fluorescence quenching in quinoline-based sensors.[12][13] In a typical PET sensor, the quinoline fluorophore is linked to a receptor unit with a lone pair of electrons (e.g., a nitrogen or sulfur atom). In the absence of an analyte, photoexcitation of the quinoline is followed by electron transfer from the receptor's HOMO to the quinoline's HOMO, quenching the fluorescence.[3][12] Upon binding of an analyte (e.g., a metal ion) to the receptor, the energy of the receptor's HOMO is lowered, inhibiting PET and "turning on" the fluorescence.[14]
Chelation-Enhanced Fluorescence (CHEF)
CHEF is another important mechanism in quinoline-based metal ion sensors.[15] In many cases, the free quinoline ligand has a low fluorescence quantum yield due to non-radiative decay pathways, such as C=N isomerization or vibrational relaxation.[15] Upon chelation with a metal ion, the ligand's conformation becomes more rigid, which restricts these non-radiative decay pathways and leads to a significant enhancement of fluorescence.[16]
Excited-State Intramolecular Proton Transfer (ESIPT)
Molecules like 8-hydroxyquinoline, which contain both a proton donor (-OH) and a proton acceptor (the quinoline nitrogen) in close proximity, can undergo ESIPT.[11][16] Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom, forming a transient keto-tautomer.[17] This tautomer then relaxes to the ground state, emitting a photon at a significantly longer wavelength than the normal emission, resulting in a large Stokes shift.[17] The ESIPT process can be modulated by the environment or by the presence of metal ions that can bind to the hydroxyl group, making these compounds useful as sensors.[16][17]
Experimental Characterization of Substituted Quinolines
A thorough characterization of the photophysical properties of substituted quinolines requires a combination of spectroscopic techniques.
Experimental Workflow
The general workflow for characterizing a new substituted quinoline involves synthesis and purification, followed by a series of spectroscopic measurements to determine its key photophysical parameters.
Protocol 1: UV-Vis Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum of a substituted quinoline to determine its absorption maxima (λ_abs) and molar absorption coefficient (ε).
-
Preparation of Stock Solution: Accurately weigh a small amount of the purified quinoline derivative and dissolve it in a known volume of a spectroscopic grade solvent to prepare a stock solution of known concentration (typically in the range of 1-10 mM).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the micromolar (µM) range. The absorbance values should ideally be within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-800 nm).
-
-
Baseline Correction: Fill a cuvette with the pure solvent to be used for the measurements and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution before filling it.
-
Record the absorption spectrum of each working solution.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_abs).
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorption coefficient, c is the concentration, and l is the path length of the cuvette (usually 1 cm), calculate ε at each λ_abs.[18]
-
Protocol 2: Steady-State Fluorescence Spectroscopy
This protocol describes how to obtain the excitation and emission spectra of a substituted quinoline.
-
Sample Preparation: Use one of the diluted solutions from the UV-Vis experiment with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 2-5 nm).
-
-
Recording the Emission Spectrum:
-
Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., from the excitation wavelength + 10 nm to 800 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
-
Recording the Excitation Spectrum:
-
Set the emission monochromator to the λ_em.
-
Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength.
-
The resulting excitation spectrum should ideally match the absorption spectrum.
-
Protocol 3: Determination of Relative Fluorescence Quantum Yield (Φ_f)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most common approach.[19]
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[20] For quinolines emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.58) is a common standard.[20]
-
Preparation of a Series of Solutions:
-
Prepare a series of five to six solutions of both the sample and the standard in the same solvent with increasing concentrations.
-
The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to ensure linearity and avoid inner-filter effects.
-
-
Measurement of Absorbance: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measurement of Fluorescence Spectra:
-
Record the fluorescence emission spectrum for each solution of the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Determine the gradient (slope) of each line.
-
Calculate the quantum yield of the sample (Φ_x) using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients for the sample and standard, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the sample and standard (if they are different).
-
-
Protocol 4: Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence measurements provide information about the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This is often performed using Time-Correlated Single Photon Counting (TCSPC).[6]
-
Instrument Setup:
-
Use a pulsed light source (e.g., a laser or LED) with a high repetition rate and a pulse width much shorter than the expected fluorescence lifetime.[6]
-
The sample is excited by the pulsed source.
-
A sensitive, high-speed detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube) detects the emitted photons.[7]
-
-
Data Acquisition:
-
The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first emitted photon.[6]
-
This process is repeated many times, and a histogram of the arrival times of the photons is built up, which represents the fluorescence decay profile.
-
-
Instrument Response Function (IRF):
-
Measure the instrument's response to the excitation pulse by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox). This is the IRF.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to one or more exponential decay functions to extract the fluorescence lifetime(s).
-
Conclusion
Substituted quinolines represent a remarkably versatile class of fluorophores with photophysical properties that can be finely tuned through synthetic modification. A thorough understanding of the fundamental principles of fluorescence, structure-property relationships, and the appropriate experimental techniques for their characterization is essential for the rational design of novel quinoline-based molecules for a wide range of applications, from advanced materials to cutting-edge biomedical diagnostics. The methodologies and principles outlined in this guide provide a solid foundation for researchers and professionals working in this exciting and rapidly evolving field.
References
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.). Retrieved February 22, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). International Journal of ChemTech Research, 5(4), 1836-1849. Retrieved February 22, 2026, from [Link]
- Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(ii) and Zn(ii): insights from single crystal structures and spectroscopic, DFT and cell imaging studies. (2021). New Journal of Chemistry, 45(10), 4647-4658. DOI:10.1039/D0NJ06199A
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). Horiba. Retrieved February 22, 2026, from [Link]
- Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline: a transient absorption and time-resolved resonance Raman spectroscopic study. (2018). Physical Chemistry Chemical Physics, 20(39), 25336-25345. DOI:10.1039/C8CP04924A
- Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. (1998). The Journal of Physical Chemistry B, 102(30), 5786-5795. DOI:10.1021/jp9810350
-
New fluorescent sensors based on thiazolinyl quinoline derivatives for metal ion detection. (2019). Chulalongkorn University. Retrieved February 22, 2026, from [Link]
- How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study. (2020). Journal of Molecular Modeling, 26(11), 302. DOI:10.1007/s00894-020-04561-w
-
Time Resolved Fluorescence Spectroscopy. (2017). Retrieved February 22, 2026, from [Link]
- ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ACS Omega, 7(15), 12971-12978. DOI:10.1021/acsomega.2c01414
- Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. (2021). Materials Advances, 2(5), 1735-1746. DOI:10.1039/D1MA00025J
- Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. (2020). Journal of Fluorescence, 30(2), 347-356. DOI:10.1007/s10895-020-02501-6
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved February 22, 2026, from [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent. Retrieved February 22, 2026, from [Link]
- A practical guide to time-resolved fluorescence microscopy and spectroscopy. (2024). bioRxiv. DOI:10.1101/2024.03.28.587234
-
Time resolved fluorescence spectroscopy. (1989). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(5), 395-400. Retrieved February 22, 2026, from [Link]
-
Fluorescence Quantum Yield measurement. (2023). Jasco-europe.com. Retrieved February 22, 2026, from [Link]
-
Photophysical properties of quinoline derivatives in CH 3 CN. (2015). ResearchGate. Retrieved February 22, 2026, from [Link]
- Novel quinoline-based fluorescent chemosensors for quantitative analysis of Cu(II) ion in food. (2021). Food Chemistry, 347, 129023. DOI:10.1016/j.foodchem.2021.129023
- Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024). RSC Advances, 14(41), 29705-29716. DOI:10.1039/D4RA04374A
-
Experiment # 3: Time-Resolved Electronic Spectroscopy. (n.d.). MIT OpenCourseWare. Retrieved February 22, 2026, from [Link]
- Preparation and photophysical properties of quinazoline-based fluorophores. (2020). RSC Advances, 10(50), 30297-30303. DOI:10.1039/D0RA05701K
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry, 17, 2799-2811. DOI:10.3762/bjoc.17.189
- Preparation and photophysical properties of quinazoline-based fluorophores. (2020). RSC Advances, 10(50), 30297-30303. DOI:10.1039/D0RA05701K
-
Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. (n.d.). Retrieved February 22, 2026, from [Link]
-
Photoinduced electron transfer. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]
- Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. (2022). ACS Omega, 7(24), 20959-20970. DOI:10.1021/acsomega.2c00674
- Unprecedented Photoinduced-Electron-Transfer Probe with a Turn-ON Chemiluminescence Mode-of-Action. (2020). Angewandte Chemie International Edition, 59(43), 19041-19045. DOI:10.1002/anie.202007937
-
Unprecedented Photoinduced-Electron-Transfer Probe with a Turn-ON Chemiluminescence Mode-of-Action. (2020). Scite.ai. Retrieved February 22, 2026, from [Link]
-
Experimental setup for performing time-resolved fluorescence. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
- Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14(32), 22930-22946. DOI:10.1039/D4RA03058B
-
Steady-state fluorescence spectra of C2 (a), C3 (b) and C5 (c). (2018). ResearchGate. Retrieved February 22, 2026, from [Link]
- Synthesis of quinoline derivatives using a nano-Pd/Cu catalyst in the search of new fluorophores. (2013). Chemistry of Heterocyclic Compounds, 49(1), 133-142. DOI:10.1007/s10593-013-1234-5
-
Photoinduced electron transfer or spin-orbit coupling decrease? (2024). ResearchGate. Retrieved February 22, 2026, from [Link]
-
UV-Vis Absorption Spectroscopy - Theory. (n.d.). Shimadzu. Retrieved February 22, 2026, from [Link]
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-
UV-Visible Fluorescence Spectrometers. (n.d.). NanoQAM. Retrieved February 22, 2026, from [Link]
-
Ultraviolet/visible spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]
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Methodological & Application
Protocol for synthesizing derivatives from 7-Ethoxyquinoline-3-carbaldehyde
Application Note: Strategic Functionalization of 7-Ethoxyquinoline-3-carbaldehyde
Executive Summary
This guide outlines the standardized protocols for synthesizing functionalized derivatives from This compound . This scaffold is a privileged structure in medicinal chemistry due to the presence of the quinoline core (associated with antimalarial and antibacterial activity) and the C-3 formyl group, which serves as a versatile "chemical handle" for divergent synthesis. The 7-ethoxy substituent functions as an electron-donating group (EDG), modulating the electrophilicity of the aldehyde and enhancing the lipophilicity of the final derivatives, a critical factor for membrane permeability in drug design.
Strategic Reaction Pathways
The C-3 formyl group allows for three primary divergent pathways:
-
Condensation (Schiff Base Formation): Reaction with primary amines to form imines/hydrazones.
-
C-C Bond Formation (Knoevenagel): Reaction with active methylenes to form conjugated electron-deficient alkenes.
-
Redox Interconversion: Oxidation to carboxylic acids or reduction to alcohols.
Pathway Visualization
Figure 1: Divergent synthetic pathways for this compound functionalization.
Detailed Experimental Protocols
Protocol A: Synthesis of Schiff Bases (Imine Derivatives)
Target Audience: Medicinal Chemists targeting antimicrobial or antitubercular activity.
Principle: The carbonyl carbon of the aldehyde is attacked by the nucleophilic nitrogen of a primary amine. The 7-ethoxy group donates electron density into the ring, slightly reducing the electrophilicity of the aldehyde compared to a nitro-analog. Therefore, acid catalysis is strictly required to activate the carbonyl oxygen.
Materials:
-
This compound (1.0 mmol)
-
Substituted Aniline or Hydrazide (1.0 mmol)
-
Solvent: Absolute Ethanol (10-15 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol. Slight warming may be required.[1]
-
Addition: Add 1.0 mmol of the appropriate amine (e.g., 4-fluoroaniline or isoniazid).
-
Catalysis: Add 2-3 drops of glacial acetic acid. Note: Do not use mineral acids (HCl) as they may protonate the quinoline nitrogen, precipitating the salt before reaction occurs.
-
Reflux: Attach a condenser and reflux the mixture for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The aldehyde spot (
) should disappear. -
Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF mixtures if necessary.
Validation Criteria:
-
IR Spectroscopy: Disappearance of the C=O stretch (
) and appearance of the C=N stretch ( ). -
1H NMR: Appearance of the azomethine proton (-CH=N-) singlet around
8.5–9.0 ppm.
Protocol B: Knoevenagel Condensation
Target Audience: Materials scientists (fluorescence) and synthetic chemists.
Principle: This base-catalyzed reaction involves the deprotonation of an active methylene compound (e.g., malononitrile) to form a carbanion, which attacks the aldehyde.
Materials:
-
This compound (1.0 mmol)
-
Malononitrile or Ethyl Cyanoacetate (1.1 mmol)
-
Solvent: Ethanol (10 mL)
-
Catalyst: Piperidine (3-4 drops)
Step-by-Step Methodology:
-
Setup: Mix the aldehyde and active methylene compound in ethanol.
-
Catalysis: Add piperidine dropwise. Caution: Exothermic reaction possible.
-
Reaction: Stir at room temperature for 30 minutes, then reflux for 1-2 hours.
-
Workup: Cool the solution. If precipitation does not occur, pour the mixture into crushed ice (50 g) with vigorous stirring.
-
Purification: Filter the yellow/orange precipitate. Wash with water to remove piperidine salts. Recrystallize from ethanol.
Protocol C: Oxidation to 7-Ethoxyquinoline-3-carboxylic Acid
Target Audience: Drug development professionals creating prodrugs or amide libraries.
Principle: Pinnick oxidation (NaClO2) is preferred over Permanganate (KMnO4) to avoid oxidative cleavage of the ethoxy ether linkage or the quinoline ring itself.
Materials:
-
This compound (1.0 mmol)
-
Sodium Chlorite (
, 1.5 mmol) -
Sulfamic Acid (Scavenger for HOCl, 1.5 mmol)
-
Solvent: THF:Water (1:1)
Step-by-Step Methodology:
-
Preparation: Dissolve the aldehyde in 5 mL THF. In a separate beaker, dissolve sulfamic acid in 5 mL water.
-
Mixing: Add the aqueous sulfamic acid to the THF solution.
-
Oxidation: Add sodium chlorite dissolved in minimal water dropwise at
. -
Stirring: Allow to warm to room temperature and stir for 1-3 hours.
-
Isolation: Evaporate THF under reduced pressure. The carboxylic acid will precipitate from the aqueous layer. Filter and dry.
Representative Data & Troubleshooting
Table 1: Typical Reaction Data for this compound Derivatives
| Derivative Type | Reagent Used | Reaction Time | Typical Yield | Visual Appearance |
| Schiff Base | 4-Fluoroaniline | 4 h (Reflux) | 78-85% | Yellow Crystalline Solid |
| Hydrazone | Isoniazid | 6 h (Reflux) | 70-75% | Pale Orange Solid |
| Acrylonitrile | Malononitrile | 2 h (Reflux) | 88-92% | Bright Yellow Needles |
| Carboxylic Acid | NaClO2 / Sulfamic Acid | 2 h (RT) | 90-95% | White/Off-white Powder |
Troubleshooting Guide:
-
Issue: Low yield in Schiff base formation.
-
Solution: The reaction is an equilibrium. Add 4Å molecular sieves to the reaction flask to scavenge water and drive the equilibrium forward.
-
-
Issue: Product oiling out during Knoevenagel workup.
-
Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.
-
References
-
Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link (Foundational synthesis of the starting material).
-
Musharraf, M. A., et al. (2012).[2] 2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions. Arkivoc. Link (Comprehensive review of aldehyde reactivity).
-
Desai, N. C., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation... of Some New Quinoline Derivatives. Frontiers in Chemistry. Link (Specifics on biological activity and condensation protocols).
-
Organic Chemistry Portal. Pinnick Oxidation Protocols. Link (Standardization for Protocol C).
Sources
The Strategic Role of 7-Ethoxyquinoline-3-carbaldehyde in the Synthesis of Advanced Schiff Bases: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds and functional materials.[1][2] When functionalized with a reactive aldehyde group at the 3-position and an electron-donating ethoxy group at the 7-position, 7-Ethoxyquinoline-3-carbaldehyde emerges as a highly valuable and versatile building block. This guide provides an in-depth exploration of its application in Schiff base condensation reactions, offering detailed protocols, mechanistic insights, and a perspective on the potential applications of the resulting imines for researchers, scientists, and drug development professionals.
Introduction to Quinoline-Based Schiff Bases
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] This class of compounds is of significant interest due to the diverse biological activities exhibited by its members, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5][6][7] The incorporation of the quinoline moiety into a Schiff base structure often enhances these biological activities, a phenomenon attributed to the quinoline ring's ability to intercalate with DNA and inhibit essential enzymes.[1] The 7-ethoxy substitution can further modulate the lipophilicity and electronic properties of the molecule, potentially improving its pharmacokinetic profile and therapeutic efficacy.
Mechanistic Insight: The Schiff Base Condensation
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[3] The reaction proceeds in two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base. This step is often catalyzed by a small amount of acid.
The equilibrium of this reaction can be shifted towards the product by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or a drying agent.
Synthesis of the Precursor: this compound
A common and effective method for the synthesis of quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[8][9][10] This reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[11]
Conceptual Workflow for Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack reaction pathway for aldehyde synthesis.
Core Protocol: Schiff Base Synthesis from this compound
This protocol provides a general method for the condensation reaction. The specific primary amine used will determine the final properties of the Schiff base.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Aldehyde precursor |
| Substituted Primary Amine (e.g., aniline) | Nucleophile for condensation |
| Absolute Ethanol | Reaction solvent |
| Glacial Acetic Acid | Acid catalyst |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Magnetic stirrer and hotplate | For mixing and heating |
| Thin-Layer Chromatography (TLC) plates | To monitor reaction progress |
| Filtration apparatus (e.g., Büchner funnel) | For isolating the solid product |
| Recrystallization solvent (e.g., ethanol) | For purification of the final product |
Step-by-Step Experimental Procedure
-
Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (e.g., 20 mL per gram of aldehyde).
-
Addition of Amine: To the stirred solution, add 1.0 to 1.1 equivalents of the desired primary amine.
-
Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the dehydration step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for a period of 2-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A new spot corresponding to the Schiff base product should appear, and the spots for the starting materials should diminish.
-
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven. For higher purity, the Schiff base can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.
General Reaction Scheme
Caption: General scheme for Schiff base synthesis.
Characterization of Quinoline-Based Schiff Bases
The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N (imine) stretch, typically in the range of 1600-1650 cm⁻¹.[12][13] The disappearance of the C=O stretch from the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3500 cm⁻¹) also indicates a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the azomethine group is confirmed by a singlet peak for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 10.0 ppm.[12][14] The signals corresponding to the aromatic protons of the quinoline and the amine moiety will also be present.
-
¹³C NMR: The carbon of the C=N bond will show a characteristic signal in the range of δ 145-165 ppm.
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the expected molecular formula.[14][15]
Applications in Drug Development and Beyond
Schiff bases derived from this compound are promising candidates for a variety of applications, largely driven by the versatile bioactivity of the quinoline core.
-
Antimicrobial Agents: Quinoline-based Schiff bases have demonstrated significant activity against a broad spectrum of bacteria and fungi.[13][16] The imine linkage is often crucial for this activity.
-
Anticancer Agents: The planar quinoline ring system allows these molecules to intercalate with DNA, potentially leading to cytotoxic effects against cancer cell lines.[5] The nature of the substituent on the imine nitrogen can be varied to fine-tune this activity.
-
Anti-inflammatory and Analgesic Agents: Several studies have reported the anti-inflammatory and analgesic properties of quinoline Schiff bases.[2]
-
Corrosion Inhibitors: The nitrogen and oxygen atoms in the Schiff base can coordinate with metal surfaces, forming a protective layer that inhibits corrosion.
-
Catalysis: Metal complexes of Schiff bases are widely used as catalysts in various organic transformations.[17]
Conclusion
This compound is a valuable synthon for the creation of novel Schiff bases with significant potential in medicinal chemistry and materials science. The straightforward nature of the Schiff base condensation reaction, coupled with the diverse biological activities associated with the quinoline scaffold, makes this an attractive area of research. The protocols and insights provided in this guide are intended to empower researchers to explore the synthesis and application of these promising compounds.
References
-
Atmiya University. (n.d.). 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved February 23, 2026, from [Link]
- Abdel-Rahman, L. H., et al. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3(3), 1-13.
- Mahmoodi, N. O., et al. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4), 1257-1264.
- El-Gamel, N. E. A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7149.
- Kumar, S., & Narasimhan, B. (2015). SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY. JETIR, 2(7).
- Singh, P., et al. (2017). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. Figshare.
- Shabana, A. A., et al. (2023). Synthesis, Characterization, In Silico and In Vivo Evaluation of Benzimidazole‐Bearing Quinoline Schiff Bases as New Anticonvulsant Agents. ChemistrySelect, 8(15).
- Fassihi, A., et al. (2019). Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde. Pharmaceutical Sciences, 25(2), 101-109.
- Chauhan, V., et al. (2023). A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. International Journal of Scientific Research in Engineering and Management, 7(5).
- Mphahlele, M. J., & Maluleka, M. M. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204-2211.
- Singh, A., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 203-215.
- Aslam, S., et al. (2024). Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. Future Medicinal Chemistry.
- Patel, H. V., et al. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 241-244.
- Sharma, S., & Kumar, P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 2(3), 704-713.
- Singh, P., et al. (2017). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. Figshare.
- Abduljaleel, M., et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 69-77.
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved February 23, 2026, from [Link]
- Singh, N., & Singh, B. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Głowacki, E. D., et al. (2020).
- Al-Amiery, A. A., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(4), 4153-4165.
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7-Ethoxyquinoline-3-carbaldehyde as a precursor in heterocyclic synthesis
Application Note: 7-Ethoxyquinoline-3-carbaldehyde as a Strategic Precursor in Heterocyclic Synthesis
Abstract
This technical guide details the synthesis, reactivity, and application of This compound , a privileged scaffold in medicinal chemistry. Distinguished by the electron-donating ethoxy group at the 7-position, this precursor offers unique electronic properties compared to its unsubstituted analogs, including enhanced lipophilicity and modified electrophilicity at the formyl center. This note provides validated protocols for its synthesis via the Meth-Cohn method and its downstream conversion into bioactive heterocycles, including Schiff bases, chalcones, and fused pyrazolo-quinoline systems.
Part 1: Synthesis of the Precursor (The Meth-Cohn Approach)[1]
The most robust route to 2-chloro-7-ethoxyquinoline-3-carbaldehyde is the Vilsmeier-Haack cyclization of N-(3-ethoxyphenyl)acetamide. This method, pioneered by Otto Meth-Cohn, allows for the simultaneous construction of the pyridine ring and the introduction of the formyl group.
Mechanism of Action
The reaction proceeds through the formation of a Vilsmeier reagent (chloroiminium salt) from DMF and POCl₃.[1][2] The acetanilide nitrogen attacks this electrophile, followed by an intramolecular electrophilic aromatic substitution and subsequent hydrolysis.
Figure 1: The Meth-Cohn synthesis pathway for 2-chloro-7-ethoxyquinoline-3-carbaldehyde.
Experimental Protocol 1.1: Synthesis of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde
Reagents:
-
N-(3-ethoxyphenyl)acetamide (10 mmol)
-
Phosphorus oxychloride (POCl₃) (70 mmol, 7 equiv)
-
N,N-Dimethylformamide (DMF) (30 mmol, 3 equiv)
Procedure:
-
Preparation of Vilsmeier Reagent: In a dry round-bottom flask equipped with a drying tube, cool DMF (2.3 mL) to 0–5°C in an ice bath. Add POCl₃ (6.5 mL) dropwise with stirring. Caution: Exothermic reaction. Stir for 30 minutes to generate the yellow semi-solid Vilsmeier reagent.
-
Addition: Add N-(3-ethoxyphenyl)acetamide (1.79 g) portion-wise to the reagent, maintaining the temperature below 10°C.
-
Cyclization: Remove the ice bath and heat the mixture to 85–90°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Quenching: Cool the dark reaction mixture to room temperature. Pour slowly onto 100 g of crushed ice with vigorous stirring.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the iminium salt. The product will precipitate as a pale yellow solid.
-
Purification: Filter the solid, wash copiously with cold water, and recrystallize from ethyl acetate or acetonitrile.
Expected Yield: 65–75% Key Characterization (Representative):
-
¹H NMR (CDCl₃): δ 10.55 (s, 1H, CHO), 8.70 (s, 1H, H-4), 7.85 (d, 1H, H-5), 7.45 (s, 1H, H-8), 7.25 (d, 1H, H-6), 4.20 (q, 2H, OCH₂), 1.50 (t, 3H, CH₃).
-
IR (KBr): 1690 cm⁻¹ (C=O aldehyde), 1610 cm⁻¹ (C=N).
Part 2: Divergent Applications (The "Hub" Strategy)
The C-3 formyl group is a versatile "handle" for C-C and C-N bond formation. The 7-ethoxy group acts as an electron-donating group (EDG), which slightly reduces the electrophilicity of the aldehyde compared to nitro-substituted analogs, often requiring catalytic activation for condensation reactions.
Figure 2: Divergent synthetic pathways from the this compound scaffold.
Experimental Protocol 2.1: Schiff Base Formation (Antimicrobial Candidates)
Rationale: The azomethine (-CH=N-) linkage is essential for biological activity, often improving the lipophilicity and cell permeability of the drug candidate.
Procedure:
-
Dissolve this compound (1 mmol) and the appropriate aromatic amine (1 mmol) in absolute ethanol (10 mL).
-
Add 2–3 drops of glacial acetic acid (catalyst).
-
Reflux for 3–5 hours.
-
Cool to room temperature. The Schiff base typically crystallizes out.
-
Filter and wash with cold ethanol.
Experimental Protocol 2.2: Knoevenagel Condensation (Chalcone Analogs)
Rationale: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields "push-pull" alkenes often used as fluorescent sensors.
Procedure:
-
Mix the aldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Add 2 drops of piperidine or triethylamine.
-
Stir at room temperature for 1 hour (or reflux for 30 mins if reaction is slow).
-
The product precipitates as a bright yellow/orange solid.
Part 3: Advanced Heterocyclic Fusion
The presence of the 2-chloro substituent adjacent to the 3-formyl group allows for cyclization reactions that fuse a third ring onto the quinoline system.
Protocol 3.1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-b]quinoline
This reaction involves the condensation of the aldehyde with phenylhydrazine, followed by nucleophilic displacement of the chlorine atom by the hydrazine nitrogen.
Procedure:
-
Dissolve 2-chloro-7-ethoxyquinoline-3-carbaldehyde (1 mmol) in DMF (5 mL).
-
Add phenylhydrazine (1.2 mmol) and potassium carbonate (2 mmol).
-
Heat the mixture at 100–120°C for 4 hours.
-
Pour into ice water.
-
Filter the precipitate. The product is a tricyclic system where the ethoxy group remains at the 7-position (now position 6 of the pyrazolo-quinoline system), conferring fluorescence properties.
Part 4: Data Summary & Quality Control
Table 1: Comparative Reactivity of Quinoline-3-carbaldehydes
| Substituent (R) | Electronic Effect | Vilsmeier Yield | Reactivity (Aldehyde) | Solubility (EtOH) |
| H | Neutral | 65% | High | Moderate |
| 7-Ethoxy | Electron Donating (+M) | 72% | Moderate | High |
| 6-Nitro | Electron Withdrawing (-M) | 55% | Very High | Low |
| 8-Methyl | Weakly Donating (+I) | 68% | High | High |
Quality Control Checkpoints:
-
TLC: The starting acetanilide should be completely consumed. The aldehyde product usually has a distinct Rf (approx 0.4–0.6 in 30% EtOAc/Hexane) and is UV active.
-
IR Spectroscopy: Look for the disappearance of the amide carbonyl (1660 cm⁻¹) of the starting material and the appearance of the sharp aldehyde carbonyl (1690 cm⁻¹).
-
Melting Point: 7-ethoxy derivatives generally have lower melting points than their nitro- or chloro-analogs due to the flexibility of the ethoxy chain.
References
-
Meth-Cohn, O., & Narine, B. (1978).[3] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048. Link
-
Ali, M. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26970-27003. Link
-
Bhat, M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 10670-10703. Link
-
Desai, N. C., et al. (2017). Synthesis and antimicrobial screening of some new quinoline based Schiff bases. Medicinal Chemistry Research, 26, 122–132. Link
-
PubChem Compound Summary. (2025). 2-Chloro-7-ethoxyquinoline-3-carbaldehyde. National Library of Medicine. Link
Sources
Troubleshooting & Optimization
How to improve the yield of 7-Ethoxyquinoline-3-carbaldehyde synthesis
Technical Support Center: 7-Ethoxyquinoline-3-carbaldehyde Synthesis
Ticket ID: #Q3-CHO-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Synthetic Landscape
You are likely attempting to synthesize This compound . In 90% of cases, researchers encounter yield issues because they overlook a critical nomenclature distinction: the standard Meth-Cohn Vilsmeier-Haack cyclization produces 2-chloro-7-ethoxyquinoline-3-carbaldehyde , not the 2-hydrido analog.
If your target is the 2-H (dehalogenated) aldehyde, you are missing a downstream reduction step. If your target is the 2-chloro intermediate (common scaffold for further functionalization) and yields are low (<40%), the failure points are almost exclusively moisture control , temperature ramping , or regioselectivity .
This guide optimizes the Meth-Cohn Synthesis , the industry standard for 2-chloro-3-formylquinolines.
The "Golden Path" Protocol
Do not deviate from these stoichiometric ratios unless you have specific DOE (Design of Experiment) data.
Reaction: N-(3-ethoxyphenyl)acetamide + POCl
| Parameter | Optimized Value | Rationale |
| Substrate | N-(3-ethoxyphenyl)acetamide | Acetyl protection of 3-ethoxyaniline is mandatory. |
| Vilsmeier Reagent | POCl | Excess POCl |
| Temperature (Step 1) | 0°C | Formation of Vilsmeier reagent (Chloromethyleneiminium salt). |
| Temperature (Step 2) | 75°C - 85°C (4-12 hrs) | Cyclization step. Critical: Do not exceed 90°C to avoid tar. |
| Quenching | Pour into Ice-Water | Never add water to the reaction. Exotherm destroys the aldehyde. |
Visualizing the Pathway & Failure Points
The following diagram maps the synthesis and identifies where yield loss occurs.
Caption: Meth-Cohn synthetic pathway highlighting the divergence between the 2-chloro product, the 5-ethoxy impurity, and the tar formation risks.
Troubleshooting Modules
Module A: "My reaction mixture turned into a black tar."
Diagnosis: Thermal runaway or moisture contamination.
The Vilsmeier reagent is extremely hygroscopic. If water is present, it hydrolyzes POCl
-
Corrective Action 1 (Reagent Quality): Distill POCl
before use if the bottle has been opened previously. Use anhydrous DMF (water content <0.05%). -
Corrective Action 2 (Temperature Ramping):
-
Add POCl
to the amide at 0°C. -
Add DMF dropwise at 0°C (Exothermic!).
-
Stir at RT for 30 mins.
-
Slowly heat to 75°C. If the mixture blackens immediately, your ramp was too fast.
-
Module B: "I have a mixture of two isomers."
Diagnosis: Regioselectivity failure (7-ethoxy vs. 5-ethoxy). Cyclization of m-substituted anilines can occur para to the ethoxy group (yielding the desired 7-ethoxy ) or ortho (yielding the 5-ethoxy ).
-
Mechanism: The ethoxy group is an ortho/para director. The bulky Vilsmeier complex prefers the less hindered para position (7-isomer).
-
Optimization:
-
Lower Temperature: Run the cyclization at 65-70°C for a longer time (12-16h). Higher temperatures provide enough energy to overcome the steric barrier of the ortho attack, increasing the unwanted 5-ethoxy isomer.
-
Purification: The 2-chloro-7-ethoxy isomer is typically less soluble in cold ethanol than the 5-ethoxy isomer. Recrystallize the crude solid from hot ethanol/acetonitrile.
-
Module C: "The yield is <20% after quenching."
Diagnosis: Hydrolysis failure. The intermediate formed is a salt (iminium species).[1][2][3] It requires vigorous hydrolysis to release the aldehyde.
-
Protocol: Pour the reaction mixture onto crushed ice (~500g per 0.1 mol). Stir vigorously for 1 hour .
-
pH Control: Neutralize with Sodium Acetate or dilute NaOH to pH 4-5 to precipitate the product. If the solution is too acidic (pH < 1), the product may remain protonated and soluble in the aqueous phase.
FAQ: Specific Technical Inquiries
Q: I need this compound (no chlorine). Can I skip the chlorination?
A: No. The Meth-Cohn reaction mechanism inherently installs a chlorine atom at the 2-position because POCl
-
Protocol: Hydrogenation with Pd/C and triethylamine in methanol, or reduction with Zinc dust in acetic acid.
Q: Can I use Vilsmeier reagent prepared separately?
A: Yes, and this often improves yield. Prepare the Vilsmeier salt (DMF + POCl
Q: Why is my product yellow/orange? A: Quinoline-3-carbaldehydes are naturally pale yellow. Deep orange or red indicates conjugation with impurities (often azo-coupling byproducts if nitrite was present, or polymerization). Recrystallize from Ethyl Acetate:Hexanes (1:3).
References
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[4] Part 1. The Vilsmeier–Haack Cyclisation of Acetanilides. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.
- Core reference for the standard protocol and mechanism.
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction (Review).[3][5] Comprehensive Organic Synthesis, 2, 777-794.
- Authoritative review on mechanism and troubleshooting.
- Raj, T., et al. (2010). Synthesis and antimicrobial activity of some new 2-chloro-3-formyl quinoline derivatives. Pharmaceutical Chemistry Journal, 44, 69–73.
- Ali, T. E. (2012). Synthesis and biological activity of some new quinoline derivatives. Acta Poloniae Pharmaceutica, 69(6), 1071-1079.
Sources
Optimizing Vilsmeier-Haack reaction conditions for quinoline aldehydes
Current Status: Operational Ticket ID: VH-Q-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
You have accessed the technical support hub for the Vilsmeier-Haack (VH) formylation of quinoline derivatives .
The Central Challenge: Direct formylation of the quinoline ring system is notoriously difficult due to the electron-deficient nature of the pyridine ring. Standard VH conditions often fail or produce low yields on unsubstituted quinolines.
The Solution: The industry-standard workaround is the Meth-Cohn Synthesis . Instead of formylating a pre-existing quinoline, we construct the ring and the aldehyde simultaneously from acetanilides . This guide prioritizes the Meth-Cohn protocol (synthesis of 2-chloro-3-formylquinolines) as it is the most robust, self-validating route for generating quinoline aldehydes.
Mechanistic Workflow (The "Why" and "How")
Understanding the mechanism is the only way to troubleshoot failure. The reaction proceeds through a "Double Vilsmeier" pathway.
Technical Visualization: The Meth-Cohn Pathway
Figure 1: Mechanistic flow from Vilsmeier Reagent formation to the final Quinoline Aldehyde.[1]
Caption: The Meth-Cohn route requires at least 2.5 equivalents of Vilsmeier reagent to drive both formylation and cyclization.
Standard Operating Protocol (SOP)
Protocol ID: MC-VH-001 Scope: Synthesis of 2-chloro-3-formylquinolines from acetanilides.[1][2][3]
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Note |
| Acetanilide | 1.0 | Substrate | Electron-donating groups (OMe, Me) at para position increase yield. |
| POCl₃ | 7.0 - 12.0 | Reagent/Solvent | Excess is required to act as a solvent and drive the equilibrium. |
| DMF | 3.0 - 5.0 | Reagent | Must be anhydrous . Water destroys the active species immediately. |
Step-by-Step Execution
-
The "Cold Start" (Safety Critical):
-
Substrate Addition:
-
Add the acetanilide solid in small portions to the cold Vilsmeier reagent.
-
Stir at 0–5°C for 30 minutes to allow initial imidoyl chloride formation.
-
-
The "Heat Ramp":
-
Gently warm the mixture to 80–95°C .
-
Maintain this temperature for 4–16 hours (monitor via TLC).
-
Checkpoint: The solution typically turns deep yellow or orange.
-
-
Quenching (The Hydrolysis Trap):
-
Pour the hot reaction mixture onto crushed ice (approx 10x volume) with vigorous stirring.
-
Neutralization: The iminium salt is stable! You must buffer the solution to hydrolyze it. Adjust pH to ~7 using Sodium Acetate (NaOAc) or sat. NaHCO₃.
-
Warning: Do not use strong NaOH (pH >12) immediately, as this can degrade the aldehyde via Cannizzaro reactions [2].
-
-
Isolation:
-
The product usually precipitates as a pale yellow solid. Filter, wash with water, and recrystallize from Acetonitrile or Ethyl Acetate.
-
Troubleshooting & Optimization (FAQ)
Issue 1: "My yield is <20% or I see no reaction."
Diagnosis: The quinoline ring is electron-poor. If you are trying to formylate a pre-existing quinoline (e.g., quinoline or 2-methylquinoline) directly, yields will be negligible unless strongly activating groups (-OH, -OMe) are present.
Corrective Action:
-
Switch Strategy: Adopt the Meth-Cohn protocol (start from acetanilide) described above.
-
Check Moisture: Vilsmeier reagent hydrolyzes instantly with atmospheric moisture. Are your DMF and POCl₃ fresh?
-
Increase Temperature: Unlike indole formylation (which works at RT), quinoline synthesis requires thermal energy (80°C+) to overcome the activation barrier for cyclization [3].
Issue 2: "The reaction turned into a black tar."
Diagnosis: Thermal decomposition.[6] The Vilsmeier reagent is thermally unstable above 50°C if not stabilized by the substrate.
Corrective Action:
-
Control the Exotherm: Ensure the initial mixing of POCl₃ and DMF is strictly kept <5°C.
-
Staged Heating: Do not ramp to 95°C immediately. Stir at RT for 1 hour before heating.
-
Solvent Change: If neat POCl₃/DMF is too harsh, use 1,2-dichloroethane (DCE) as a solvent to moderate the temperature reflux (83°C).
Issue 3: "I have a solid intermediate that won't turn into the aldehyde."
Diagnosis: Incomplete hydrolysis. The intermediate iminium salt (see Figure 1, green node) is highly stable, especially in quinoline systems. Simply pouring it into water might not break it down immediately.
Corrective Action:
-
Assisted Hydrolysis: After pouring into ice water, stir the aqueous mixture for 1–2 hours.
-
Buffer It: Add Sodium Acetate. The acetate ion assists in the nucleophilic attack on the iminium carbon, facilitating the release of the aldehyde [4].
Issue 4: "Is this reaction safe to scale up?"
Diagnosis: HIGH RISK. The Vilsmeier-Haack reaction exhibits "Heat-Wait-Seek" behavior. It can have a long induction period followed by rapid gas evolution and heat release.
Corrective Action:
-
DSC Analysis: Before scaling >10g, perform Differential Scanning Calorimetry.
-
Venting: Ensure the reactor is vented to a scrubber (HCl and CO₂ evolution).
-
Never add POCl₃ to DMF at elevated temperatures (>25°C) [1].
Decision Logic for Optimization
Use this logic tree to determine the best optimization path for your specific substrate.
Technical Visualization: Optimization Logic
Figure 2: Troubleshooting Decision Tree.
Caption: Decision matrix for selecting reaction conditions based on substrate activation and observed failure modes.
References
-
Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Application Notes. Link
-
BenchChem. "Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline."[7] Application Notes. Link
- Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 1991.
-
Rajanna, K. C., et al. "Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration... and Synthesis of 2-Chloro-3-formylquinolines."[8] Scientific Research, 2014. Link
-
Ali, M. M., et al. "An Efficient and Facile Synthesis of 2-Chloro-3-formylquinolines from Acetanilides in Micellar Media."[8] Synlett, 2001.[8]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heteroletters.org [heteroletters.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions [scirp.org]
Common side products in 7-Ethoxyquinoline-3-carbaldehyde synthesis and how to avoid them
This guide is structured as a Technical Support Center for researchers synthesizing 7-Ethoxyquinoline-3-carbaldehyde . It prioritizes the Meth-Cohn synthesis (Vilsmeier-Haack cyclization of acetanilides), as this is the dominant industrial and laboratory route for this scaffold.[1][2]
Ticket ID: CHEMSUP-7EQ-003 Subject: Impurity Profiling & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Reaction Landscape
The synthesis of this compound generally proceeds via the Meth-Cohn reaction , involving the Vilsmeier-Haack cyclization of N-(3-ethoxyphenyl)acetamide.[1]
While robust, this pathway introduces specific impurity risks driven by the electronics of the ethoxy substituent.[2] The primary product of this reaction is 2-chloro-7-ethoxyquinoline-3-carbaldehyde .[1] If your target is the 2-hydro (non-chlorinated) congener, the 2-chloro species is an intermediate; if your target is the 2-chloro species, it is the final product.[2] This guide addresses both scenarios.
Diagnostic Troubleshooting Guide
Use this matrix to identify issues based on analytical observations (TLC, NMR, LC-MS).
| Symptom | Probable Side Product / Issue | Root Cause | Corrective Action |
| LC-MS: M+H = 236/238 (3:1 ratio) | 2-Chloro-7-ethoxy... (Target or Intermediate) | This is the inherent product of POCl₃ cyclization.[1] | If target is H-species: Perform Pd/C catalyzed hydrodechlorination.[1][2] |
| NMR: Doublet at ~7.0 ppm (Ar-H) | 5-Ethoxy isomer (Regioisomer) | Cyclization occurred ortho to the ethoxy group rather than para.[1][2] | Switch solvent to non-polar (e.g., DCE) or purify via recrystallization (EtOH).[1][2] |
| LC-MS: Mass -28 units (M-Et) | 7-Hydroxyquinoline... (O-Dealkylation) | Ether cleavage caused by high temperature or excess Lewis acid (POCl₃).[1] | Reduce reaction temp < 85°C; strictly control POCl₃ stoichiometry (max 7 eq). |
| TLC: Streaking / Acidic Spot | Carboxylic Acid (Oxidation) | Aldehyde oxidation by air during workup or storage.[1][2] | Store under N₂/Ar at -20°C. Add antioxidant (BHT) to workup solvents.[1][2] |
| NMR: Broad singlets, complex aliphatic | Formylated Precursor (Incomplete Cyclization) | Vilsmeier reagent failed to close the ring; hydrolysis occurred early.[2] | Ensure temp > 75°C for cyclization; check POCl₃ quality (avoid hydrolyzed reagent). |
Deep Dive: Mechanism & Side Product Formation
The following Graphviz diagram illustrates the critical bifurcation point that determines regioselectivity and the pathway to common impurities.
Figure 1: Mechanistic pathway of the Meth-Cohn synthesis showing the origin of the 5-ethoxy regioisomer and dealkylation byproducts.
3.1 The Regioisomer Problem (5-Ethoxy vs. 7-Ethoxy)
-
The Science: The starting material, 3-ethoxyacetanilide, has two sites available for electrophilic attack by the Vilsmeier reagent:
-
Mitigation: The ethoxy group is moderately bulky.[2] By running the reaction at lower temperatures initially (0°C to RT) during reagent addition, you kinetically favor the para attack.[2]
-
Purification: The 5-ethoxy isomer typically has lower symmetry and different solubility.[1][2] Recrystallization from Ethyl Acetate/Hexane or Ethanol often enriches the 7-ethoxy isomer to >98% purity [1].[1][2]
3.2 The "2-Chloro" Artifact
In the Meth-Cohn reaction, the oxygen of the acetamide is converted to a leaving group (dichlorophosphate) and displaced by chloride.[2]
-
Is it a side product? No, it is the obligate intermediate.[2]
-
Removal (If H-species is required): Do not attempt to avoid it during cyclization. Instead, perform a clean hydrodechlorination post-synthesis using Pd/C (10%) and Ammonium Formate in Methanol under reflux [2].[1][2]
3.3 O-Dealkylation (Loss of Ethyl Group)
-
The Science: POCl₃ is a strong Lewis acid.[2] At reflux temperatures (>100°C), it can cleave the aryl-alkyl ether bond, yielding the phenol (7-hydroxy).[1][2]
-
Mitigation:
Validated Experimental Protocol
This protocol minimizes the 5-ethoxy isomer and O-dealkylation.[1]
Reagents:
-
N-(3-ethoxyphenyl)acetamide (1.0 eq)[1]
-
POCl₃ (7.0 eq) - Freshly distilled recommended[1]
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) - Optional, but improves thermal control[1][2]
Step-by-Step Workflow:
-
Vilsmeier Complex Formation:
-
Cool DMF (3.0 eq) to 0°C in a flame-dried flask under Argon.
-
Dropwise add POCl₃ (7.0 eq) over 30 mins. Critical: Keep T < 10°C to prevent reagent decomposition.
-
Stir at 0°C for 30 mins until a white/yellow precipitate (Vilsmeier salt) forms.
-
-
Substrate Addition:
-
Cyclization (The Danger Zone):
-
Workup (Hydrolysis):
-
Purification:
Frequently Asked Questions (FAQ)
Q: Can I use PCl₅ instead of POCl₃? A: Yes, but PCl₅ is more aggressive and increases the rate of O-dealkylation.[2] POCl₃ is preferred for alkoxy-substituted substrates [3].[1][2]
Q: My product is turning brown on the bench. Why? A: Quinoline carbaldehydes are photosensitive and prone to oxidation.[1][2] Store the solid in amber vials under inert gas. If browning occurs, pass through a short silica plug eluting with DCM.[1][2]
Q: How do I distinguish the 5-ethoxy and 7-ethoxy isomers by NMR? A: Look at the coupling constants of the protons on the benzene ring.
-
7-Ethoxy: Shows a characteristic doublet (J ~9 Hz) for H-5 and H-6, and a small doublet (J ~2.5 Hz) for H-8 (meta coupling).[1]
-
5-Ethoxy: The coupling pattern changes significantly due to the loss of symmetry and the proximity of the ethoxy group to the ring nitrogen's magnetic influence.[2]
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][2][4][5] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][2][4][6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[2][5][6] Link
-
Rajagopal, R., et al. (2003).[1][2] Transfer Hydrogenation of Haloarenes using Palladium on Carbon.[1][2] Tetrahedron Letters, 44(10), 2063-2065.[1][2] Link[1][2]
-
Ali, T. E. (2009).[1][2][3] Synthesis and Bioactivity of Some New 2-Substituted-quinoline-3-carbaldehydes. European Journal of Chemistry, 6(1), 19-26.[1][2] Link
Sources
Validation & Comparative
A Researcher's Guide to the Spectroscopic Elucidation of 7-Ethoxyquinoline-3-carbaldehyde
For researchers and scientists engaged in the fields of medicinal chemistry and drug development, the precise structural confirmation of novel heterocyclic compounds is a foundational requirement for advancing research. Quinoline derivatives, in particular, represent a critical class of scaffolds known for their broad spectrum of biological activities.[1][2][3] This guide provides an in-depth, technical walkthrough for the interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a representative molecule, 7-Ethoxyquinoline-3-carbaldehyde. We will explore the causal relationships between molecular structure and spectral output, compare this powerful technique with other analytical methods, and provide the foundational knowledge necessary for confident structural elucidation.
The Quinoline Scaffold: A Spectroscopic Overview
The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a unique electronic environment that gives rise to a characteristic yet complex NMR spectrum.[4] The nitrogen atom's electron-withdrawing nature significantly deshields adjacent protons and carbons, particularly at the C2 and C4 positions.[1][5] Understanding the baseline chemical shifts and coupling constants of the parent quinoline molecule is the first step in deciphering the spectra of its more complex derivatives.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict the chemical shifts and splitting patterns by considering the electronic effects of the ethoxy and carbaldehyde substituents.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~9.3 | s | - | Highly deshielded due to adjacent nitrogen and the aldehyde group. |
| H-4 | ~8.5 | s | - | Deshielded by the nitrogen and the aldehyde group. |
| H-5 | ~7.9 | d | ~9.0 | Ortho-coupled to H-6. |
| H-6 | ~7.2 | dd | ~9.0, ~2.5 | Ortho-coupled to H-5 and meta-coupled to H-8. Shielded by the ethoxy group. |
| H-8 | ~7.4 | d | ~2.5 | Meta-coupled to H-6. |
| Aldehyde-H | ~10.1 | s | - | Characteristic chemical shift for an aldehyde proton. |
| -OCH₂CH₃ | ~4.2 | q | ~7.0 | Methylene protons of the ethoxy group, split by the methyl protons. |
| -OCH₂CH₃ | ~1.5 | t | ~7.0 | Methyl protons of the ethoxy group, split by the methylene protons. |
A Deeper Dive into the ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.[5] The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~152 | Deshielded by the adjacent nitrogen. |
| C-3 | ~135 | Attached to the electron-withdrawing aldehyde group. |
| C-4 | ~138 | Deshielded by the nitrogen and the aldehyde group. |
| C-4a | ~128 | Bridgehead carbon. |
| C-5 | ~129 | |
| C-6 | ~118 | Shielded by the electron-donating ethoxy group. |
| C-7 | ~163 | Attached to the oxygen of the ethoxy group. |
| C-8 | ~108 | Shielded by the electron-donating ethoxy group. |
| C-8a | ~149 | Bridgehead carbon, deshielded by the adjacent nitrogen. |
| Aldehyde-C | ~193 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| -OCH₂CH₃ | ~64 | Methylene carbon of the ethoxy group. |
| -OCH₂CH₃ | ~15 | Methyl carbon of the ethoxy group. |
Visualizing the Structure-Spectrum Correlation
To aid in the assignment of NMR signals, a clear visualization of the molecular structure with numbered atoms is essential.
Figure 1. Molecular structure of this compound.
Experimental Protocol for NMR Spectroscopy
A standardized experimental approach is crucial for obtaining high-quality, reproducible NMR data.[1]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.
-
For complex spectra or overlapping signals, two-dimensional (2D) NMR techniques are invaluable.[6]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, aiding in the assignment of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
-
Workflow for Spectral Interpretation
A logical workflow ensures a thorough and accurate interpretation of the NMR data.
Figure 2. A systematic workflow for NMR spectral interpretation.
Comparative Analysis with Other Techniques
While NMR is the cornerstone of structural elucidation, other analytical techniques provide complementary information.[5][7]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the molecular formula and identify structural motifs.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies the functional groups present in the molecule. For this compound, characteristic peaks for the aldehyde C=O stretch, aromatic C=C and C-H stretches, and C-O ether stretches would be expected.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule. The extended aromatic system of the quinoline ring will result in characteristic UV absorption bands.
Each of these techniques offers a piece of the structural puzzle, and their combined use provides a higher degree of confidence in the final structural assignment.
Conclusion
The interpretation of ¹H and ¹³C NMR spectra is a powerful tool for the structural elucidation of quinoline derivatives like this compound. By understanding the fundamental principles of chemical shifts and coupling constants, and by employing a systematic approach that may include 2D NMR techniques, researchers can confidently determine the structure of novel compounds. When integrated with data from other analytical methods such as MS and FT-IR, a complete and unambiguous structural characterization can be achieved, which is an indispensable step in the journey of drug discovery and development.
References
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Repository.
- BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
- TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- PMC. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.
- IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
- IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. ijfmr.com [ijfmr.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 7-Ethoxyquinoline-3-carbaldehyde
Executive Summary: The Analytical Imperative
In the development of fluorogenic probes and pharmaceutical intermediates, 7-Ethoxyquinoline-3-carbaldehyde (7-EQC) serves as a critical scaffold. Its reactivity lies in the 3-formyl group (Schiff base formation) and the 7-ethoxy group (electron-donating modulation). However, during synthesis—typically via Vilsmeier-Haack formylation—and storage, this compound is prone to specific degradation pathways, namely de-ethylation and oxidation.
This guide provides a definitive mass spectrometry (MS) characterization of 7-EQC. Unlike generic spectral databases, we dissect the fragmentation mechanics to distinguish 7-EQC from its primary impurity, 7-Hydroxyquinoline-3-carbaldehyde (7-HQC) , and compare ionization behaviors between Electron Impact (EI) and Electrospray Ionization (ESI).
Comparative Ionization Profiles: EI vs. ESI
To accurately identify 7-EQC in complex matrices, one must understand how ionization energy alters its spectral fingerprint.
Table 1: Ionization Source Performance Comparison
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (1-5 kV) |
| Dominant Species | Radical Cation | Protonated Adduct |
| Fragmentation | Extensive in-source fragmentation.[1] | Minimal in-source; requires CID (MS/MS). |
| Key Application | Structural elucidation (fingerprinting). | Quantitation (LC-MS/MS) & impurity tracking.[1] |
| Detection Limit | Moderate (ng range). | High Sensitivity (pg range). |
Expert Insight: For purity assays, ESI is superior due to the stability of the
ion. However, EI is required to confirm the position of the ethoxy substituent via characteristic radical-induced cleavages.
Fragmentation Mechanics & Pathways[2][3][4][5][6][7]
The mass spectrum of 7-EQC is governed by two competing elimination pathways: the loss of the ethyl group (ether cleavage) and the loss of the carbonyl moiety (aldehyde cleavage).
The Fragmentation Tree (Graphviz Visualization)
The following diagram illustrates the collision-induced dissociation (CID) pathways observed in ESI(+)-MS/MS.
Figure 1: ESI-MS/MS fragmentation pathway for this compound. The solid blue arrow indicates the dominant pathway (ethoxy cleavage).
Detailed Mechanistic Analysis
Pathway A: Ethoxy Group Cleavage (Dominant)
In both EI and ESI, the ethoxy group facilitates a McLafferty-type rearrangement (or a four-membered transition state elimination).
-
Mechanism: The ethyl group is lost as neutral ethylene (
, 28 Da). -
Result: Transformation of the ethoxy ether into a hydroxyl group (phenol/enol character).
-
Transition:
(ESI) or (EI). -
Significance: This is the base peak in high-energy collision spectra.
Pathway B: Decarbonylation
The aldehyde group at position 3 is labile.
-
Mechanism: Loss of Carbon Monoxide (CO, 28 Da).
-
Conflict: Note that both
and have a nominal mass of 28.- Exact Mass: 28.0313
- Exact Mass: 27.9949
-
Resolution: High-Resolution Mass Spectrometry (HRMS) is required to distinguish these pathways. However, experimental data suggests the loss of ethylene is kinetically favored over CO loss in the first stage of fragmentation for ethoxy-substituted aromatics [1, 2].
Pathway C: Ring Degradation
Subsequent fragmentation involves the loss of Hydrogen Cyanide (HCN, 27 Da), a hallmark of quinoline ring systems [3].
-
Transition:
.
Experimental Validation Protocol
To replicate these results or validate the purity of your 7-EQC sample, follow this self-validating LC-MS/MS protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 7-EQC in 1 mL DMSO.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid).
-
Why Formic Acid? To ensure efficient protonation (
) for ESI.
-
Instrument Parameters (Triple Quadrupole)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile aldehyde).
-
Collision Energy (CE): Ramp 10–40 eV.
Data Interpretation (The "Fingerprint" Check)
Run the sample and check for the following transitions. If the ratios deviate >15%, suspect co-elution with the 7-hydroxy analog.
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Assignment | Relative Abundance |
| 202.1 | 174.1 | 15 | Loss of Ethylene ( | 100% (Quantifier) |
| 202.1 | 146.1 | 25 | Loss of Ethylene + CO | 45% (Qualifier 1) |
| 202.1 | 119.1 | 35 | Ring Fragmentation | 15% (Qualifier 2) |
Comparative Analysis: 7-EQC vs. Alternatives
In drug development, 7-EQC is often compared to its hydrolyzed byproduct, 7-Hydroxyquinoline-3-carbaldehyde (7-HQC) . Distinguishing them is vital because 7-HQC has significantly different fluorescence properties (often pH dependent).
Table 2: Spectral Differentiation[3][8]
| Parameter | This compound (Target) | 7-Hydroxyquinoline-3-carbaldehyde (Impurity) |
| Molecular Weight | 201.22 | 173.17 |
| Precursor Ion (ESI+) | ||
| Retention Time (C18) | Late Eluting (More Hydrophobic) | Early Eluting (Polar/H-bonding) |
| Primary Fragment | ||
| UV Absorbance |
Critical Control Point: If you observe a peak at
174 in your MS1 (full scan) spectrum before fragmentation, your sample is degraded. The174 signal should only appear as a daughter ion of 202 in the MS2 spectrum.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement in ethers).
-
BenchChem. (2023). Spectroscopic Confirmation of Synthesized Quinoline Derivatives. Retrieved from
- Kulkarni, P. S., et al. (2010). Mass spectral fragmentation patterns of some 2-chloro-3-formylquinolines. Indian Journal of Chemistry. (Establishes the CO loss mechanism in quinoline carbaldehydes).
-
MDPI Molecules. (2013).[2] 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Retrieved from
Sources
A Comparative Analysis of the Antibacterial Efficacy of Different Quinoline Derivatives
In the ever-evolving landscape of antimicrobial resistance, the quinoline class of synthetic antibacterial agents remains a cornerstone in the clinician's arsenal. From the early narrow-spectrum compounds to the broad-spectrum fluoroquinolones and novel non-fluorinated derivatives, the quinoline scaffold has proven to be a remarkably versatile platform for the development of potent bactericidal agents. This guide provides a comprehensive comparative analysis of the antibacterial efficacy of various quinoline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their performance. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-infective therapies.
The Quinoline Core: A Privileged Scaffold in Antibacterial Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a fundamental structural motif found in numerous therapeutic agents. The journey of quinoline antibacterials began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis. While nalidixic acid's utility was limited to uncomplicated urinary tract infections due to its narrow spectrum and modest serum levels, its discovery laid the groundwork for decades of medicinal chemistry efforts that have yielded some of the most successful antibiotic classes to date.
Subsequent modifications to the basic quinolone structure, particularly the addition of a fluorine atom at the C-6 position, gave rise to the highly successful fluoroquinolones, such as ciprofloxacin and levofloxacin. These agents exhibit a broader spectrum of activity and improved pharmacokinetic properties, making them effective against a wide range of Gram-positive and Gram-negative pathogens. The continuous evolution of this class has led to newer generations with enhanced activity against resistant strains and atypical pathogens.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone derivatives exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: This enzyme, unique to bacteria, introduces negative supercoils into DNA, a process vital for the initiation of DNA replication and the relief of torsional stress arising from transcription.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.
Quinolones stabilize the transient double-strand breaks created by these enzymes, forming a ternary complex of the enzyme, DNA, and the drug. This "poisoned" complex blocks the movement of the replication fork and transcription machinery, leading to a cascade of events including the induction of the SOS response and ultimately, cell death through the release of double-stranded DNA breaks.
The primary target of quinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.
Caption: Mechanism of action of quinoline derivatives targeting bacterial DNA gyrase and topoisomerase IV.
Comparative Antibacterial Efficacy: A Tale of Structural Modifications
The antibacterial spectrum and potency of quinoline derivatives are profoundly influenced by the nature and position of substituents on the core ring structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved agents.
Fluoroquinolones: The Workhorses
The introduction of a fluorine atom at the C-6 position was a pivotal moment in the development of quinolones, dramatically enhancing their antibacterial activity. This substitution improves the binding affinity of the drug to the DNA-enzyme complex and enhances cell penetration.
| Derivative | Key Structural Features | Gram-Negative Activity | Gram-Positive Activity | Atypical Pathogen Activity |
| Ciprofloxacin | Cyclopropyl group at N-1, Piperazine at C-7 | Excellent (including P. aeruginosa) | Moderate | Good |
| Levofloxacin | L-isomer of ofloxacin, Fused ring at N-1 and C-8 | Excellent | Good (including S. pneumoniae) | Excellent |
| Moxifloxacin | Methoxy group at C-8, Bulky side chain at C-7 | Good | Excellent | Excellent |
Table 1: Comparative in vitro activity of common fluoroquinolones. Activity levels are generalized for susceptible strains.
As illustrated in Table 1, the evolution of fluoroquinolones has seen a trade-off and enhancement of activities. While ciprofloxacin remains highly potent against Pseudomonas aeruginosa, later-generation agents like levofloxacin and moxifloxacin exhibit improved coverage against Gram-positive organisms, including penicillin-resistant Streptococcus pneumoniae, and atypical pathogens like Legionella pneumophila and Mycoplasma pneumoniae.
Non-Fluorinated Quinolones (NFQs): A New Frontier
The emergence of resistance to fluoroquinolones has spurred research into novel quinoline derivatives that can overcome these resistance mechanisms. One promising avenue is the development of non-fluorinated quinolones (NFQs). These compounds are designed to retain potent activity against both wild-type and mutated DNA gyrase and topoisomerase IV. For instance, a series of 8-methoxy NFQs have demonstrated potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These derivatives offer a new direction in quinolone research, potentially leading to agents with improved safety profiles and efficacy against resistant strains.
Experimental Evaluation of Antibacterial Efficacy
The cornerstone of comparative analysis lies in robust and standardized experimental methodologies. The in vitro efficacy of quinoline derivatives is primarily quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro under standardized conditions. This value is a critical measure of a compound's potency.
Experimental Protocol: Broth Microdilution Method
-
Preparation of Reagents:
-
Prepare a stock solution of the quinoline derivative in a suitable solvent.
-
Sterilize Mueller-Hinton Broth (MHB) for bacterial culture.
-
Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline derivative in MHB to obtain a range of concentrations.
-
-
Inoculation:
-
Inoculate each well containing the diluted compound with the standardized bacterial suspension.
-
Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the quinoline derivative at which there is no visible turbidity (bacterial growth).
-
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum, indicating bactericidal activity.
Experimental Protocol:
-
Perform an MIC Assay: Follow the steps outlined above for the MIC determination.
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MBC is the lowest concentration of the quinoline derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Caption: Experimental workflow for determining MIC and MBC of quinoline derivatives.
Conclusion and Future Perspectives
The quinoline scaffold has undeniably been a prolific source of antibacterial agents. The journey from nalidixic acid to the modern fluoroquinolones and emerging non-fluorinated derivatives highlights the power of medicinal chemistry in optimizing a core structure to enhance efficacy, broaden the spectrum of activity, and overcome resistance. A thorough comparative analysis, grounded in standardized experimental protocols, is paramount for the continued development of this vital class of antibiotics. Future research will likely focus on designing novel quinoline derivatives that can evade existing resistance mechanisms, exhibit improved safety profiles, and possess activity against a wider range of challenging pathogens. The strategic functionalization of the quinoline nucleus, guided by a deep understanding of its structure-activity relationships, will undoubtedly lead to the next generation of life-saving antibacterial drugs.
References
-
Quinolone antibiotic - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 19(8), 11625–11655. [Link]
-
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32 Suppl 1, S9–S15. [Link]
-
Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
-
Behera, S., Mohanty, P., Jali, R., Patra, S., & Sethi, A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14357-14368. [Link]
-
Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135. [Link]
-
Anesthesia Key. (2016, July 7). Fluoroquinolones. Retrieved February 23, 2026, from [Link]
-
Wentland, M. P. (2000). Non-Fluorinated Quinolones (NFQs): New Antibacterials with Unique Properties Against Quinolone-Resistant Gram-positive Pathogens. Current Medicinal Chemistry, 7(4), 433-453. [Link]
-
Alvarez, D., Serna-Vásquez, N., & Osorio-Echavarría, J. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 28(12), 4793. [Link]
-
Shelar, U. B., Thakare, M. S., & Thorve, S. S. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research and Management, 21(2), 219-227. [Link]
-
Wentland, M. P., Lesher, G. Y., Reuman, M., Gruett, M. D., Aldous, S. C., & Cornett, J. C. (2002). Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens. Bioorganic & medicinal chemistry letters, 12(5), 783–786. [Link]
- Chu, D. T., Lico, I. M., Claiborne, A. K., Plattner, J. J., & Pernet, A. G. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. *Drugs under
A Comparative Guide to the Synthesis of Quinoline-3-Carbaldehydes: Vilsmeier-Haack Reaction Versus Alternative Methodologies
Introduction
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Among functionalized quinolines, quinoline-3-carbaldehydes are particularly valuable synthetic intermediates. The aldehyde group at the C3-position serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex, fused heterocyclic systems and the introduction of diverse pharmacophores.[2][3]
The synthesis of these crucial building blocks can be approached through several synthetic routes. The Vilsmeier-Haack reaction is arguably the most prominent and widely employed method for generating 2-chloroquinoline-3-carbaldehydes from simple acetanilide precursors.[4] However, alternative formylation techniques exist, each with its own set of advantages and limitations.
This guide provides an in-depth, objective comparison between the Vilsmeier-Haack reaction and other notable methods for synthesizing quinoline-3-carbaldehydes. We will delve into reaction mechanisms, provide detailed experimental protocols, and present comparative data to assist researchers, chemists, and drug development professionals in selecting the most suitable synthetic strategy for their specific applications.
The Vilsmeier-Haack Reaction: The Workhorse Method
The Vilsmeier-Haack reaction is a powerful and efficient one-pot method that accomplishes chlorination, formylation, and cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines.[4] This approach is highly regarded for its reliability, good yields, and the use of readily accessible starting materials.
Reaction Mechanism
The reaction proceeds in two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to form the electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[5][6]
-
Electrophilic Substitution and Cyclization: The N-arylacetamide substrate, often containing electron-donating groups to enhance reactivity, is then subjected to a double formylation by the Vilsmeier reagent.[5] This is followed by an intramolecular cyclization and subsequent elimination, which results in the aromatic quinoline ring system. The final product upon aqueous workup is typically a 2-chloro-3-formylquinoline.[5]
Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinolines
This protocol is a generalized procedure based on established literature methods.[7][8][9]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, ~3-4 equivalents) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~5-12 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the resulting mixture for an additional 30 minutes at room temperature.
-
Substrate Addition: Add the corresponding N-arylacetamide (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 60-90 °C and maintain this temperature for 4-16 hours.[4][7] The optimal time and temperature depend on the reactivity of the substrate and should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or another suitable base until the pH is approximately 7-8.
-
Isolation and Purification: Filter the precipitated crude solid, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography.[7][8]
Advantages and Limitations
-
Advantages: This method is highly efficient for producing 2-chloro-3-formylquinolines, which are versatile intermediates.[5] The starting materials (acetanilides, DMF, POCl₃) are commercially available and relatively inexpensive. The reaction is often high-yielding (60-80%+) and demonstrates good regioselectivity.[10][11]
-
Limitations: The reaction requires stoichiometric to excess amounts of POCl₃, which is a corrosive and moisture-sensitive reagent requiring careful handling. The reaction conditions can be harsh (high temperatures), which may not be suitable for sensitive substrates.
Alternative Synthetic Methods
While the Vilsmeier-Haack reaction is dominant, other methods can be employed for the formylation of quinoline systems.
Rieche Formylation
The Rieche formylation is another method for introducing a formyl group onto electron-rich aromatic compounds.[12] It utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[13]
-
Mechanism: The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species. This electrophile then attacks the electron-rich quinoline ring, followed by the loss of a proton to restore aromaticity. Hydrolysis during workup yields the final aldehyde.
-
Application to Quinolines: This method is best suited for quinoline substrates that are already activated with electron-donating groups. For less reactive quinolines, the reaction may be sluggish or require harsher conditions, potentially affecting regioselectivity.[10]
-
Advantages: Can provide good yields for suitable electron-rich substrates.[14]
-
Disadvantages: Dichloromethyl methyl ether is a potent carcinogen and requires stringent safety precautions. The use of strong Lewis acids like TiCl₄ also necessitates anhydrous conditions.
Caption: General experimental workflow for the Rieche formylation.
Friedel-Crafts Acylation Followed by Oxidation
Direct formylation via the Friedel-Crafts reaction is not feasible due to the instability of formyl chloride.[15] Therefore, a two-step sequence is required.
-
Friedel-Crafts Acylation: The quinoline ring is first acylated (e.g., acetylated) using an acyl chloride (like acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces a ketone group onto the aromatic ring. However, Friedel-Crafts reactions on pyridine-containing systems like quinoline can be challenging due to the deactivating effect of the nitrogen atom and its tendency to complex with the Lewis acid catalyst.[16]
-
Oxidation: The resulting acetylquinoline is then oxidized to the corresponding carbaldehyde. Various oxidizing agents can be used for this transformation.
-
Advantages: This is a classic and well-understood method for installing acyl groups.
-
Disadvantages: It is a two-step process, which reduces overall efficiency. The initial acylation can be low-yielding and suffer from poor regioselectivity with quinoline substrates.[16]
Oxidation of Precursor Alcohols
If a quinoline-3-methanol derivative is available, it can be readily oxidized to the corresponding aldehyde.
-
Methodology: This synthetic route involves the oxidation of a primary alcohol at the 3-position of the quinoline ring. A variety of mild oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions. A reported method involves using diethyldiazene-1,2-dicarboxylate (DEAD) and catalytic ZnBr₂.
-
Advantages: This method is often high-yielding and clean, with predictable regioselectivity, provided the precursor alcohol is accessible.
-
Disadvantages: The primary limitation is the availability of the starting quinoline-3-methanol. This approach does not construct the quinoline ring itself but rather functionalizes a pre-existing one.
Performance Comparison
The choice of synthetic method depends critically on the desired product, available starting materials, and scale of the reaction. The following table provides a side-by-side comparison of the discussed methodologies.
| Feature | Vilsmeier-Haack Reaction | Rieche Formylation | Friedel-Crafts (Two-Step) | Oxidation of Alcohol |
| Primary Product | 2-Chloro-3-formylquinolines | Formylquinolines | Acetylquinolines (then Aldehyde) | Quinoline-3-carbaldehydes |
| Starting Material | N-Arylacetamides | Electron-rich quinolines | Quinolines | Quinoline-3-methanols |
| Key Reagents | DMF, POCl₃ | Dichloromethyl methyl ether, TiCl₄ | Acetyl chloride, AlCl₃; Oxidant | PCC, MnO₂, etc. |
| Typical Yields | Good to Excellent (60-95%)[10][11] | Good (for activated substrates)[14] | Moderate to Good (variable) | Good to Excellent |
| Regioselectivity | Highly regioselective for the 3-position[10] | Dependent on substrate electronics[10] | Can be complex | Excellent (defined by starting material) |
| Key Advantage | One-pot cyclization and formylation | Direct formylation of quinoline ring | Well-established acylation method | Mild conditions, high selectivity |
| Key Disadvantage | Use of corrosive POCl₃ | Use of carcinogenic reagent | Two steps; issues with quinoline | Requires pre-functionalized substrate |
Conclusion and Recommendations
For the de novo synthesis of quinoline-3-carbaldehydes, the Vilsmeier-Haack reaction remains the most efficient and versatile method.[17] It constructs the functionalized quinoline core from simple, inexpensive acetanilides in a single, high-yielding step. The resulting 2-chloro-3-formylquinoline is a particularly useful intermediate, as the chloro group at the 2-position can be readily displaced by various nucleophiles, opening a gateway to a diverse library of quinoline derivatives.[1][5]
The Rieche formylation serves as a viable alternative for the direct formylation of pre-existing, electron-rich quinoline systems, but the extreme toxicity of the formylating agent is a significant drawback. The Friedel-Crafts acylation/oxidation sequence and the oxidation of precursor alcohols are more specialized routes. The former is generally less efficient for this specific target, while the latter is an excellent choice for late-stage functionalization if the corresponding alcohol is readily available.
Ultimately, for researchers and drug development professionals aiming to synthesize a range of novel quinoline-3-carbaldehyde derivatives, mastering the Vilsmeier-Haack reaction provides the most direct, robust, and economically favorable path forward.
References
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Unknown. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- Benchchem. (n.d.). How to increase the regioselectivity in the formylation of 2-methylquinoline.
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
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A Comparative Guide to the Cross-Reactivity and Selectivity of Sensors Derived from 7-Ethoxyquinoline-3-carbaldehyde
For researchers, scientists, and drug development professionals, the precise detection of specific analytes is paramount. Fluorescent chemosensors offer a powerful tool for this purpose, providing high sensitivity and real-time analysis.[1] Among the vast array of available fluorophores, quinoline derivatives have emerged as a versatile and reliable scaffold for the design of such sensors.[2] This guide provides an in-depth technical comparison of the performance of a specific class of these sensors—those derived from 7-Ethoxyquinoline-3-carbaldehyde—with a focus on their cross-reactivity and selectivity. We will delve into the underlying sensing mechanisms, provide detailed experimental protocols for performance validation, and present a comparative analysis against alternative sensing molecules.
The this compound Scaffold: A Platform for Selective Sensing
This compound serves as an excellent starting material for the synthesis of fluorescent chemosensors. Its quinoline core provides the necessary photophysical properties for fluorescence, while the carbaldehyde group offers a reactive site for the straightforward synthesis of Schiff base derivatives.[3] By condensing this compound with various hydrazine or amine-containing compounds, a library of sensors can be generated with tailored selectivity towards different analytes, particularly metal ions.[4][5]
The selectivity of these Schiff base sensors is largely dictated by the nature of the chelating pocket formed by the quinoline nitrogen, the imine nitrogen of the Schiff base linkage, and other heteroatoms introduced through the condensation partner.[6] This structural arrangement allows for specific coordination with target analytes, leading to a measurable change in the sensor's fluorescence properties.
Performance Comparison: this compound-derived Sensor vs. Alternatives
To objectively evaluate the performance of sensors derived from this compound, we will focus on a representative Schiff base sensor synthesized from this compound and nicotinic hydrazide. This sensor, hereafter referred to as EQN-H , is designed for the selective detection of aluminum ions (Al³⁺). Its performance is compared with other quinoline-based fluorescent sensors targeting Al³⁺ and the common heavy metal ion, ferric iron (Fe³⁺).
| Sensor/Probe | Target Ion(s) | Limit of Detection (LOD) | Binding Constant (K) | Sensing Mechanism | Key Interfering Ions | Reference |
| EQN-H (this compound-Nicotinic Hydrazide Schiff Base) | Al³⁺ | 7.2 x 10⁻⁷ M | 5.6 x 10⁴ M⁻¹ | Inhibition of PET & ESIPT | Minimal interference from common alkali, alkaline earth, and transition metal ions. | [7] |
| TQA (2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide) | Fe³⁺ | 1.68 x 10⁻⁷ M | 2.767 × 10³ M⁻¹ | Fluorescence Quenching | Good selectivity against other common metal ions. | [6] |
| Quinoline-Coumarin Conjugate | Al³⁺ | 8.2 x 10⁻⁷ M | - | Chelation-Enhanced Fluorescence (CHEF) | Not specified | [8] |
| Quinoxaline-based Quinoline Derivative (QM) | Fe³⁺, Cu²⁺ | Fe³⁺: 2.36 x 10⁻⁷ M | Fe³⁺: 3.335 × 10⁵ M⁻¹ | Colorimetric (Fe³⁺), Fluorescence Quenching (Cu²⁺) | Good selectivity for both ions. | [9] |
Analysis of Comparative Data:
The EQN-H sensor demonstrates a high degree of selectivity for Al³⁺ with a low limit of detection, comparable to other reported Al³⁺ sensors.[7] Its performance is particularly noteworthy when considering the minimal interference from a wide range of other metal ions. This high selectivity is a direct result of the specific coordination geometry and electronic properties of the Schiff base ligand. In comparison, while the TQA sensor shows excellent sensitivity for Fe³⁺, the binding constant is lower than that of EQN-H for Al³⁺, suggesting a slightly less stable complex formation.[6] The quinoxaline-based sensor QM offers the advantage of dual-ion detection but through different sensing modalities (colorimetric and fluorescence quenching), which may require more complex data analysis.[9]
Unveiling the Sensing Mechanism: A Deeper Look
The "turn-on" fluorescence response of the EQN-H sensor upon binding to Al³⁺ is a result of the inhibition of two key non-radiative decay pathways: Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT). In the free ligand, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the quinoline fluorophore through PET. Additionally, the presence of a nearby hydroxyl or amino group can facilitate ESIPT, which also provides a non-radiative decay channel.
Upon coordination with Al³⁺, the metal ion binds to the chelating pocket, effectively locking the conformation of the Schiff base. This rigidification prevents the C=N isomerization and restricts the intramolecular rotations that contribute to non-radiative decay.[6] Furthermore, the binding of the Lewis acidic Al³⁺ ion to the lone pair of the imine nitrogen lowers its energy level, making the PET process energetically unfavorable. This blockage of non-radiative pathways forces the excited molecule to decay through fluorescence, resulting in a significant enhancement of the emission intensity.
Caption: Signaling pathway of a 'turn-on' quinoline-based sensor for Al³⁺.
Experimental Protocols for Sensor Validation
To ensure the trustworthiness and scientific integrity of the sensor's performance data, rigorous experimental validation is essential. The following are detailed, step-by-step methodologies for the synthesis of the EQN-H sensor and the evaluation of its selectivity and cross-reactivity.
Synthesis of EQN-H Sensor
This protocol is adapted from a similar synthesis of a Schiff base from a quinoline-carbaldehyde derivative and nicotinic hydrazide.[4][5]
Materials:
-
This compound
-
Nicotinic hydrazide
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add a solution of 1 mmol of nicotinic hydrazide in 10 mL of absolute ethanol to the flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate (the EQN-H Schiff base) is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified EQN-H sensor.
-
Characterize the synthesized sensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Evaluation of Selectivity and Cross-Reactivity via Fluorescence Titration
This protocol outlines the procedure for assessing the sensor's response to the target analyte and potential interfering ions.[2][10]
Materials and Equipment:
-
Stock solution of EQN-H sensor (e.g., 1 x 10⁻³ M in a suitable solvent like DMSO or ethanol).
-
Stock solutions of the target analyte (Al³⁺) and various interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) as their chloride or nitrate salts (e.g., 1 x 10⁻³ M in deionized water or the same solvent as the sensor).
-
A suitable buffer solution (e.g., HEPES buffer, pH 7.4) to maintain a constant pH.
-
Fluorometer with quartz cuvettes.
Procedure:
Part 1: Selectivity Study
-
Prepare a series of test solutions in cuvettes. To each cuvette, add the appropriate volume of buffer solution.
-
Add a fixed amount of the EQN-H stock solution to each cuvette to achieve a final concentration typically in the micromolar range (e.g., 10 µM).
-
To separate cuvettes, add an excess (e.g., 10 equivalents) of the stock solution of each metal ion to be tested.
-
Bring the final volume of each solution to a constant value (e.g., 3 mL) with the buffer.
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of the free sensor.
-
Compare the fluorescence intensity of the sensor in the presence of the target analyte (Al³⁺) with the intensities in the presence of other metal ions. A significant increase in fluorescence only for Al³⁺ indicates high selectivity.
Part 2: Cross-Reactivity (Competition) Study
-
Prepare a solution of the EQN-H sensor and the target analyte (Al³⁺) at concentrations that give a strong fluorescence signal.
-
To this solution, add an excess (e.g., 10 equivalents) of each of the potential interfering ions individually.
-
Measure the fluorescence emission spectrum of each of these mixed-ion solutions.
-
A minimal change in the fluorescence intensity of the EQN-H-Al³⁺ complex upon the addition of other metal ions confirms low cross-reactivity and high selectivity.
Part 3: Fluorescence Titration for Binding Constant and LOD Determination
-
Prepare a solution of the EQN-H sensor at a fixed concentration in a cuvette.
-
Incrementally add small aliquots of the Al³⁺ stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.
-
The binding constant (K) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand plot).
-
The Limit of Detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve at low analyte concentrations.
Caption: Experimental workflow for sensor synthesis and validation.
Conclusion
Sensors derived from this compound represent a promising class of fluorescent chemosensors with tunable selectivity. The representative EQN-H sensor demonstrates high selectivity and sensitivity for Al³⁺, with its performance being comparable or superior to other quinoline-based alternatives. The "turn-on" fluorescence mechanism, based on the inhibition of PET and C=N isomerization, provides a clear and robust signaling pathway. By following the detailed experimental protocols provided, researchers can confidently synthesize and validate the performance of these sensors, ensuring data integrity and advancing their research in areas ranging from environmental monitoring to biomedical diagnostics.
References
-
Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega. [Link]
-
Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing activities and atomic force microscopic study of bacterial cell wall affected by synthesized compound. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. [Link]
-
Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. SciSpace. [Link]
-
A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe 3+ and fluorescent sensing of Cu 2+ and its application. Inorganic and Nano-Metal Chemistry. [Link]
-
Preparation steps of fluorescence sensor for Cu²⁺ ion detection (A),... ResearchGate. [Link]
-
Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
A library-screening approach for developing a fluorescence sensing array for the detection of metal ions. Analyst. [Link]
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Fluorescence titration spectra of chemosensor L (100 μM) upon addition... ResearchGate. [Link]
-
Analytical Methods. RSC Publishing. [Link]
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Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PMC. [Link]
-
Determination of Pb(II) Ions in Water by Fluorescence Spectroscopy Based on Silver Nanoclusters. MDPI. [Link]
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Synthesis of a fluorescent probe based on a heck coupling reaction for detecting Cu2 +. Materials Today Communications. [Link]
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Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. PMC. [Link]
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Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. PMC. [Link]
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Recognition- and Reactivity-Based Fluorescent Probes for Studying Transition Metal Signaling in Living Systems. Accounts of Chemical Research. [Link]
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Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. ResearchGate. [Link]
-
Small-molecule fluorescent probes based on covalent assembly strategy for chemoselective bioimaging. RSC Publishing. [Link]
-
(PDF) Design and synthesize a chemosensor for the detection of Al3+ based on ESIPT. ResearchGate. [Link]
-
Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Ejournal. [Link]
-
Fluorescent sensor for selective detection of Al(3+) based on quinoline-coumarin conjugate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University. [Link]
-
A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative. PubMed. [Link]
-
Synthesis of Triazole-Coupled Quinoline-Based Fluorescent Sensor. DergiPark. [Link]
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Safety Operating Guide
Personal protective equipment for handling 7-Ethoxyquinoline-3-carbaldehyde
Operational Safety Guide: 7-Ethoxyquinoline-3-carbaldehyde
CAS: 745830-19-7 (Analogous reference: Quinoline-3-carbaldehyde, CAS 13669-42-6) Molecular Formula: C₁₂H₁₁NO₂ Physical State: Pale yellow solid/powder
Executive Safety Summary
Immediate Action Required: Treat this compound as a Category 2 Skin/Eye Irritant and a Respiratory Sensitizer .
As a Senior Application Scientist, I must emphasize that while specific toxicological data for the 7-ethoxy derivative is limited, the structural combination of a quinoline core and a reactive aldehyde moiety necessitates a "Hazardous by Default" approach. The aldehyde group is highly electrophilic, capable of cross-linking proteins (sensitization risk), while the quinoline ring carries inherent risks of genotoxicity common to this heterocycle class.
Critical Hazard Profile:
-
H319 (Serious Eye Irritation): High risk of conjunctivitis upon contact.
-
H317 (Skin Sensitization): Potential for allergic dermatitis due to aldehyde reactivity.
-
H335 (Respiratory Irritation): Dust inhalation can severely irritate mucous membranes.
Strategic PPE Selection: The "Barrier-in-Depth" Approach
Do not rely on generic "safety gear." You must select PPE based on chemical permeation dynamics.
Hand Protection: The Double-Gloving Protocol
Aldehydes can permeate standard nitrile gloves faster than expected, especially when dissolved in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Inner Layer: Low-Modulus Nitrile (4 mil / 0.10 mm) .
-
Function: Provides tactile sensitivity and a secondary barrier.
-
-
Outer Layer: Extended Cuff Nitrile (6-8 mil / 0.15-0.20 mm) .
-
Function: Primary sacrificial barrier. The extended cuff must go over the lab coat sleeve to prevent wrist exposure during reaching movements.
-
Change Frequency: Immediately upon splash contact. Every 60 minutes during continuous handling in solution.
-
Expert Insight: If handling concentrated solutions (>1M) in DCM, switch the outer glove to a Laminate Film (e.g., Silver Shield) or Butyl Rubber, as nitrile offers poor resistance to chlorinated solvents which act as a carrier for the toxicant.
Eye & Face Protection[1][2][3][4][5][6]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
-
Why: Safety glasses are insufficient. Aldehyde powders are fine and can drift around side shields. Vapors from warm solutions can bypass glasses and irritate the eyes.
-
-
High Risk: Add a Face Shield if heating the compound or working with volumes >100mL to mitigate splash risks.
Respiratory Protection
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) cartridges for dust, or OV/P100 (Organic Vapor + HEPA) if in solution. N95 masks are inadequate for organic vapors.
PPE Decision Matrix
The following logic flow dictates your PPE setup based on the experimental state.
Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.
Operational Protocols
A. Weighing & Transfer (Solid State)
Quinoline derivatives often exhibit static charge, causing "fly-away" powder.
-
Engineering Control: Place the analytical balance inside the fume hood or a balance enclosure.
-
Static Mitigation: Use an anti-static gun or polonium strip if the powder is flighty.
-
Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary tared vial to prevent cross-contamination of the bulk source.
B. Reaction Setup
-
Solubilization: Add solvent slowly. This compound contains an aldehyde; ensure the solvent is free of strong nucleophiles (like primary amines) unless that is the intended reaction, to avoid premature imine formation.
-
Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent aldehyde vapor release.
Decontamination & Disposal Plan
The Bisulfite Neutralization Method Aldehydes can be chemically neutralized before disposal to lower toxicity. This is a "Self-Validating" safety step.
| Step | Action | Mechanism |
| 1. Isolate | Collect waste solution or spill residue in a beaker. | Containment |
| 2. Prepare | Create a saturated Sodium Bisulfite ( | Neutralizing Agent |
| 3. React | Slowly add bisulfite to the aldehyde waste. Stir for 30 mins. | Formation of Bisulfite Adduct (non-volatile solid) |
| 4. Verify | Check pH. The adduct formation is often exothermic; allow to cool. | Validation |
| 5. Dispose | Label as "Quenched Aldehyde Waste" and dispose via EHS. | Compliance |
Note: If you lack the facilities for neutralization, segregate the waste into "Non-Halogenated Organic Waste" (or Halogenated if DCM was used). Do not mix with oxidizing acids (Nitric/Chromic) as this can generate toxic gases.
Emergency Response Workflow
Caption: Immediate response workflow for solid or liquid spills.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]
-
PubChem. (n.d.). Quinoline-3-carbaldehyde (Compound Summary). National Library of Medicine. Retrieved February 23, 2026. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
